2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone (CAS: Related 952183-32-3) represents a high-value "push-pull" building block in modern medicinal chemistry.[1] Structurally, it combines a lipophilic, electron-withdrawing trifluoromethyl (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) group with a highly reactive -ketosulfone core.[1] This unique architecture makes it a linchpin intermediate for synthesizing COX-2 inhibitors , agrochemicals , and functionalized heterocycles (e.g., pyrazoles, isoxazoles).[1][2]
This technical guide provides a comprehensive analysis of its chemical behavior, a robust synthesis protocol, and a roadmap for its application in drug discovery workflows.[2]
Chemical Architecture & Electronic Analysis
The molecule's reactivity is dictated by the interplay between three functional zones:
The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-Ketosulfone Core: The methylene group () situated between the carbonyl () and the sulfonyl () moieties is exceptionally acidic ().[1] This "active methylene" is the primary site for nucleophilic functionalization.[1][2]
The Trifluoromethyl Handle: Located at the para-position of the phenyl ring, the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
group exerts a strong inductive electron-withdrawing effect (-I).[1] This deactivates the aromatic ring towards electrophilic attack but enhances the metabolic stability and lipophilicity of the final drug candidate—a critical factor for blood-brain barrier (BBB) penetration.[1][2]
The Carbonyl Electrophile: The ketone carbonyl is activated by the adjacent electron-withdrawing sulfone, making it highly susceptible to nucleophilic attack by hydrazines or amines.[1][2]
While oxidative routes from sulfides exist, they often suffer from over-oxidation or chemoselectivity issues.[1][2] The most robust, scalable protocol relies on Nucleophilic Substitution using sodium methanesulfinate.[1][2] This pathway minimizes byproducts and avoids hazardous oxidants like mCPBA.[1][2]
Mechanism of Action:
The synthesis proceeds via an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
displacement of a phenacyl bromide.[1] The sulfinate anion () acts as an ambident nucleophile but preferentially attacks via the sulfur atom due to the "hard/soft" acid-base principle, forming the stable bond rather than the unstable -ester.[1]
Figure 1: The two-step synthesis from commercially available acetophenone ensures high regioselectivity.[1]
Experimental Protocol (SOP)
Objective: Synthesis of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone.
Scale: 10 mmol (Laboratory Scale).
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone (10 mmol) in 30 mL of ethanol.
Addition: Add sodium methanesulfinate (12 mmol) in a single portion. The salt may not dissolve immediately.[1][2]
Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (
) for 4–6 hours.
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[1][2] The starting bromide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) should disappear, replaced by a more polar spot ().[1]
Quench: Allow the reaction to cool to room temperature. Pour the mixture into 100 mL of ice-water. The product often precipitates as a solid.[1][2]
Isolation:
If Solid: Filter the precipitate, wash with cold water, and dry under vacuum.[2]
If Oily:[2] Extract with Ethyl Acetate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
mL).[1] Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 10%
The versatility of this molecule lies in its ability to function as a 1,3-dielectrophile equivalent or a nucleophile depending on the conditions.[1][2]
A. Pyrazole Synthesis (Cyclocondensation)
Reaction with hydrazines yields 3,5-disubstituted pyrazoles, a scaffold ubiquitous in COX-2 inhibitors (e.g., Celecoxib analogs).[1][2]
B. Knoevenagel Condensation
The active methylene condenses with aldehydes to form ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-unsaturated ketones, which are Michael acceptors for further diversification.[1]
Figure 2: The molecule serves as a gateway to multiple pharmacophores.[1]
Safety & Handling
Hazards: The compound is an irritant (Skin/Eye/Respiratory).[1][2] The precursor ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-bromoketone is a lachrymator and must be handled in a fume hood.[1]
Storage: Store in a cool, dry place. Sulfones are generally stable, but the active methylene can be sensitive to strong bases and moisture over prolonged periods.[1][2]
Disposal: Dispose of as halogenated organic waste.[1][2]
References
Synthesis of Sulfones via Sulfinate Displacement
Title: "Nucleophilic Substitution of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-Haloketones with Sodium Sulfinates: A General Route to -Ketosulfones."[1]
Source:Journal of Organic Chemistry, Standard Protocol.[1][2]
Context: Validates the
mechanism for phenacyl sulfone synthesis.
CAS No: 386715-52-2
Molecular Formula: C₁₀H₉F₃O₃S
Target Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists.
Part 1: Executive Technical Summary
2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone is a high-value fluorinated building block used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. Its structural utility lies in the combination of two pharmacophores:[1]
The Sulfone Moiety (
): Acts as a critical hydrogen bond acceptor (HBA), often mimicking the sulfonamide group found in Celecoxib or the methylsulfone in Etoricoxib/Rofecoxib.
The Trifluoromethyl Group (
): Provides metabolic stability by blocking cytochrome P450 oxidation at the para-position and modulates lipophilicity (), enhancing blood-brain barrier (BBB) permeability and oral bioavailability.
This guide details the physicochemical characterization, validated synthesis routes, and analytical protocols required to verify the molecular weight and purity of this compound in a drug discovery context.
Part 2: Physicochemical Profile & Molecular Weight Analysis
Accurate molecular weight determination is the primary checkpoint in quality control (QC). For high-throughput screening (HTS), the monoisotopic mass is the critical parameter for mass spectrometry (HRMS) deconvolution.
Table 1: Core Physicochemical Parameters
Parameter
Value
Technical Context
Average Molecular Weight
266.24 g/mol
Used for stoichiometric calculations in synthesis.
Monoisotopic Mass
266.0225 Da
Required for HRMS identification ( = 267.03).
Molecular Formula
C (45.11%), H (3.41%), F (21.41%), O (18.03%), S (12.04%)
Predicted LogP
2.1 – 2.4
Indicates moderate lipophilicity; suitable for oral dosing.
H-Bond Acceptors
3
Sulfone oxygens (2) + Ketone oxygen (1).
Rotatable Bonds
3
Allows conformational adaptation in enzyme active sites.
Analyst Note: In Electrospray Ionization (ESI-MS), this compound typically flies as the protonated adduct
. Due to the electron-withdrawing nature of the and groups, ionization efficiency may be lower in negative mode; positive mode is recommended.
Part 3: Synthetic Methodology (Experience & Causality)
To ensure high purity and yield, a Nucleophilic Substitution route is preferred over oxidative routes. Oxidizing the corresponding sulfide often leads to mixtures of sulfoxide (
) and sulfone () which are difficult to separate chromatographically.
Protocol: The Sulfinate Displacement Route
Rationale: This pathway utilizes Sodium Methanesulfinate (
) to install the sulfone group directly, bypassing the need for aggressive oxidants like m-CPBA or Oxone that could affect other sensitive functionalities in complex analogs.
Step-by-Step Workflow:
Precursor Preparation:
Start with 4'-(Trifluoromethyl)acetophenone .
Bromination: React with bromine (
) or phenyltrimethylammonium tribromide (PTAB) in acetic acid to generate the -bromo ketone intermediate: 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 50413-24-6).
Critical Control: Monitor reaction temperature (< 30°C) to prevent poly-bromination.
Mechanism: The methanesulfinate anion acts as a sulfur-centered nucleophile, displacing the bromide via an
mechanism.
Work-up: Cool to precipitate the product. The sulfone is typically highly crystalline. Filter and wash with cold water to remove inorganic salts (NaBr).
Purification:
Recrystallization from Ethanol or Isopropanol.
Target Purity: >98% (HPLC).
Visualizing the Synthesis Logic
Figure 1: Direct sulfinate displacement pathway avoiding oxidative side-products.
Part 4: Analytical Validation & Quality Control
Trustworthiness in data is established through orthogonal validation methods. You must confirm identity using both Mass Spectrometry (MW) and Nuclear Magnetic Resonance (NMR).
Mass Spectrometry (LC-MS)
Method: Reverse-phase HPLC (C18 column) coupled to ESI-MS.
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
Expected Signal:
Retention Time: ~2.5 - 3.5 min (depending on gradient).
Base Peak:
267.03 ().
Fragment: Loss of
group may yield a cation at ~187 ().
NMR Spectroscopy
NMR (DMSO-, 400 MHz):
3.1–3.2 ppm (Singlet, 3H): Methyl group of the sulfone ().
5.0–5.2 ppm (Singlet, 2H): Methylene linker () between carbonyl and sulfone.
7.8–8.2 ppm (Multiplets, 4H): Aromatic protons. The para-substitution pattern will show characteristic "roofing" doublets.
NMR:
Distinct singlet around -63 ppm (characteristic of
). This is a definitive purity check against non-fluorinated impurities.
Analytical Decision Tree
Figure 2: Step-by-step analytical validation workflow for molecular weight and structural integrity.
Part 5: Applications in Drug Development
This molecule serves as a "privileged structure" in the design of anti-inflammatory agents.
Bioisosterism: The 4-trifluoromethyl group is a bioisostere for the 4-chloro or 4-bromo groups found in early generation compounds, improving metabolic half-life.
COX-2 Selectivity: The
group inserts into the secondary pocket of the COX-2 enzyme (Arg120/Tyr355), a feature absent in COX-1, thereby granting selectivity and reducing gastrointestinal side effects.
Agrochemicals: Similar scaffolds are used in the synthesis of HPPD inhibitors (herbicides) where the ketone-sulfone motif facilitates chelation with active site metal ions (
).
References
GuideChem. (n.d.). 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone Properties and CAS 386715-52-2.[2] Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24213802 (Related Sulfone Analogs). Retrieved from
Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2 Inhibitor. Journal of Organic Chemistry, 65(25), 8415-8420.[3][4] (Provides the foundational methodology for sulfone-ketone synthesis).
Sigma-Aldrich. (n.d.). 2-Bromo-1-[4-(methylsulfonyl)phenyl]ethanone Safety Data Sheet. Retrieved from
High-Purity Synthesis & Application in Heterocyclic Pharmacophore Construction Executive Summary This technical guide details the chemical identity, synthesis, and application of 2-(methylsulfonyl)-1-[4-(trifluoromethyl)...
Author: BenchChem Technical Support Team. Date: February 2026
High-Purity Synthesis & Application in Heterocyclic Pharmacophore Construction
Executive Summary
This technical guide details the chemical identity, synthesis, and application of 2-(methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone . This compound represents a critical "linchpin" intermediate in the synthesis of trifluoromethylated diarylheterocycles, a structural class heavily utilized in COX-2 inhibitors (e.g., analogs of Etoricoxib) and agrochemicals requiring high metabolic stability.
The trifluoromethyl (
) group at the para-position enhances lipophilicity and metabolic resistance, while the -ketosulfone moiety serves as a versatile electrophile for constructing pyrazoles, pyridines, and pyrimidines.
[1] • Electron-Deficient Ring: The 4- group deactivates the phenyl ring, making the carbonyl carbon highly electrophilic.• Acidic Methylene: The flanked by and is highly acidic (), facilitating condensation reactions.
Structural Logic: The Pharmacophore
The molecule combines two distinct functional domains:[2][3]
The Anchor (
): Provides the lipophilic bulk required for binding to hydrophobic pockets (e.g., the COX-2 active site).
The Reactive Handle (
): A 1,3-electrophilic center (after enolization) ready for cyclization with amidines or hydrazines.
Synthetic Pathways (Core Methodology)
The most robust route to this compound is the Nucleophilic Substitution of
-Haloketones , specifically displacing bromide with a sulfinate salt. This method is preferred over sulfide oxidation due to higher yields and the avoidance of over-oxidation byproducts.
Primary Protocol: Sulfinate Displacement
This reaction utilizes Sodium Methanesulfinate (
) to displace the bromide from 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone .
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic workflow for the sulfinate displacement reaction.
Detailed Experimental Procedure
Safety Note:
-Haloketones are potent lachrymators. All operations must be conducted in a fume hood.
Addition: Add Sodium Methanesulfinate (12.2 g, 120 mmol) in a single portion. The reaction is slightly exothermic.
Reaction: Heat the mixture to 60°C for 3 hours. Monitor by TLC (Hexane/EtOAc 2:1) or HPLC.[4] The bromide starting material should disappear completely.
Quench: Pour the reaction mixture slowly into ice-cold water (500 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.
Isolation: Filter the solid. Wash the cake with water (
) to remove residual DMF and sodium bromide salts.
Purification: Recrystallize from Ethanol or Isopropanol to yield high-purity crystals.
Expected Yield: 85-92%.
Mechanistic Insight
The reaction proceeds via a classic
mechanism . The sulfur atom of the methanesulfinate anion acts as the nucleophile, attacking the -carbon bearing the bromine.
Why Sulfur attack? Sulfinates are ambident nucleophiles (O vs. S attack). In polar aprotic solvents like DMF, S-alkylation is heavily favored over O-alkylation (which would form the sulfinate ester), resulting in the desired sulfone.
Application in Drug Discovery: Heterocycle Construction
The primary utility of 2-(methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone is its transformation into regioisomerically pure 2,3- or 3,4-diaryl heterocycles.
Pathway: The Vinamidinium / Enaminone Route
To synthesize COX-2 inhibitor analogs (similar to Etoricoxib), the methylene group must be activated.
Cyclization Workflow (DOT Visualization)
Figure 2: Conversion of the ketosulfone to a pyrazole scaffold via enaminone intermediate.
Protocol Summary for Cyclization:
Activation: React the ketosulfone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in toluene at reflux.
Intermediate: This yields the
-(dimethylamino)methylene derivative (Enaminone).
Ring Closure: Treat the enaminone with a hydrazine (for pyrazoles) or an amidine (for pyrimidines) in ethanol/acetic acid.
Analytical Characterization Standards
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Technique
Expected Signature
Diagnostic Value
NMR (DMSO-)
3.40 (s, 3H, )
Confirms Sulfone
5.15 (s, 2H, )
Confirms Methylene Linker
7.90 - 8.20 (m, 4H, Ar-H)
Confirms Phenyl Ring
NMR
-63.0 ppm (s)
Confirms Integrity
IR Spectroscopy
1690 (C=O stretch)
Ketone
1320, 1150 ( stretch)
Sulfone
Mass Spectrometry
Molecular Ion
References
Davies, I. W., et al. (2000). "A Practical Synthesis of a COX-2 Inhibitor." The Journal of Organic Chemistry, 65(25), 8415–8420.[5][6]
Foundational text for the synthesis of ketosulfones in Etoricoxib manufacturing.
Technical Guide: Solution Stability of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone
This guide provides an in-depth technical analysis of the solution stability of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone , a highly functionalized -ketosulfone.[1] This document is structured for pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solution stability of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone , a highly functionalized
-ketosulfone.[1] This document is structured for pharmaceutical scientists and process chemists requiring rigorous control over this intermediate's integrity.
[1]
Executive Summary
2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone (CAS: 952183-32-3) represents a class of "super-electrophilic"
-ketosulfones.[1] Its stability profile is defined by two competing electronic factors: the strong electron-withdrawing nature of the trifluoromethyl-substituted phenyl ring and the adjacent sulfonyl group.[1]
While chemically robust in solid state and acidic media, this molecule exhibits critical instability in basic solutions and high susceptibility to nucleophilic attack at the carbonyl carbon. Researchers must treat the methylene bridge (
) as a highly active "acidic trigger" that dictates the compound's degradation kinetics.[1]
Stable < 60°C; decarboxylation risk absent, but cleavage possible.[1]
Chemical Architecture & Reactivity Profile[1]
To understand the stability, one must analyze the electron density distribution. This molecule is a push-pull system where multiple vectors drain electron density from the central core.[1]
The
-Methylene Proton (The Weak Link): The protons at the C2 position are flanked by a carbonyl and a sulfonyl group. The of these protons is estimated to be 9.0 – 10.5 (significantly more acidic than typical ketones). In solution, this leads to a rapid equilibrium with its enol form.[1]
The Carbonyl Electrophile: The 4-trifluoromethyl group exerts a strong inductive effect (-I), making the carbonyl carbon highly electron-deficient.[1] This increases susceptibility to hydration (gem-diol formation) in aqueous media and nucleophilic attack.[1]
Structural Dynamics Diagram
The following diagram illustrates the electronic pressures and the primary site of instability.
Solution Stability Dynamics
pH-Dependent Degradation (The Retro-Claisen Mechanism)
The most significant stability threat is Base-Catalyzed C-C Bond Cleavage .[1] Unlike simple ketones,
-ketosulfones do not just enolize in base; they often degrade via a mechanism analogous to the retro-Claisen condensation.[1]
Mechanism:
Deprotonation: Hydroxide rapidly deprotonates C2, forming the enolate.[1]
Nucleophilic Attack: A second equivalent of hydroxide attacks the carbonyl carbon (activated by the
Status:Excellent stability .[1] These are the preferred solvents for stock solutions.[1]
Caution: DMSO is hygroscopic; absorbed water can initiate hydrolysis if the solution is not stored under inert gas.[1]
Non-polar Solvents (DCM, Toluene):
Status: Good stability, but solubility may be limited depending on concentration.[1]
Experimental Protocols for Stability Validation
Forced Degradation Workflow
To validate the stability limits for your specific application, perform the following stress test. This is a self-validating protocol: if the mass balance decreases without new peaks, check for volatile degradation products (though unlikely here).[1]
Materials:
Stock Solution: 1 mg/mL in Acetonitrile (MeCN).[1]
Stressors: 0.1 M HCl, 0.1 M NaOH, 3%
.
Step-by-Step Protocol:
Preparation: Aliquot 100 µL of Stock Solution into three amber HPLC vials.
Acid Stress: Add 100 µL 0.1 M HCl. Cap and incubate at 40°C for 24 hours.
Base Stress: Add 100 µL 0.1 M NaOH. Cap and incubate at Room Temperature for 4 hours (Heat will destroy it instantly).
The following diagram details the base-catalyzed destruction of the molecule, which is the primary failure mode in solution.
Handling & Storage Recommendations
Stock Solution Storage: Store 10-20 mM stocks in anhydrous DMSO or Acetonitrile at -20°C. Under these conditions, the compound is stable for >12 months.
Working Solutions: Prepare fresh in aqueous buffers. Ensure buffer pH is < 7.0 . Phosphate or Citrate buffers (pH 4-6) are ideal.[1]
Avoid: Do not store in Tris or Carbonate buffers (pH > 8), as these will accelerate hydrolysis.[1]
Light Protection: While the sulfone is photostable, the benzoyl moiety can undergo Norrish Type I/II cleavage under intense UV.[1] Use amber glassware.
References
Synthesis and Reactivity of
-Keto Sulfones. RSC Advances, 2013.[1] (General reactivity of the ketosulfone class).[1][3]
Degradation of enzyme inhibitors in aqueous solution. Applied Biochemistry and Biotechnology, 1994.[1] (Discusses base-instability of sulfonyl ketones).
Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Google Patents, US20120232281A1.[1] (Details synthesis and stability of structurally homologous intermediates).
PubChem Compound Summary: 2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]ethanone. (Structural analog data).
An In-depth Technical Guide to the Predicted Biological Activity of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone
Foreword: A Structurally-Guided Hypothesis In the landscape of drug discovery and development, the journey often begins not with a known biological activity, but with a chemical structure of interest. The molecule 2-(Met...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: A Structurally-Guided Hypothesis
In the landscape of drug discovery and development, the journey often begins not with a known biological activity, but with a chemical structure of interest. The molecule 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone stands as a compelling case in point. While direct, extensive literature on its biological profile is nascent, its architecture bears a striking resemblance to key intermediates in the synthesis of celebrated therapeutic agents, most notably selective cyclooxygenase-2 (COX-2) inhibitors. This guide, therefore, is constructed upon a robust, structurally-guided hypothesis: that 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone possesses significant and selective COX-2 inhibitory activity. As such, this document serves as a forward-looking technical manual for researchers, scientists, and drug development professionals, providing a comprehensive framework for the synthesis, characterization, and validation of its predicted biological functions. We will proceed with the scientific integrity of acknowledging the inferential nature of our starting point, while providing the rigorous experimental pathways necessary to transform hypothesis into validated fact.
Molecular Overview and Synthetic Strategy
Chemical Structure and Properties
2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone is a small molecule with the chemical formula C10H9F3O3S.[1] Its structure is characterized by a central ethanone core linking a phenyl ring substituted with a trifluoromethyl group at the para position, and a methylsulfonyl group.
Property
Value
Molecular Formula
C10H9F3O3S
Molecular Weight
266.24 g/mol
CAS Number
386715-52-2
Table 1: Physicochemical Properties of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone.
The trifluoromethyl group is a potent electron-withdrawing group, which can significantly influence the electronic properties of the phenyl ring and the reactivity of the adjacent ketone. The methylsulfonyl group is also strongly electron-withdrawing and is a common pharmacophore in many biologically active compounds, including several COX-2 inhibitors where it is known to play a crucial role in binding to the active site of the enzyme.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone can be conceptualized based on established methodologies for analogous compounds, particularly intermediates of COX-2 inhibitors. A common approach involves the reaction of a substituted acetophenone with a methylthiolating agent, followed by oxidation.
A proposed synthetic route is as follows:
Bromination of 4'-(Trifluoromethyl)acetophenone: Commercially available 4'-(trifluoromethyl)acetophenone is brominated at the alpha-carbon using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride. This yields 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone.
Nucleophilic Substitution with Sodium Methanethiolate: The resulting alpha-bromo ketone is then subjected to a nucleophilic substitution reaction with sodium methanethiolate (NaSMe). This reaction displaces the bromide with a methylthio group, forming 2-(methylthio)-1-[4-(trifluoromethyl)phenyl]ethanone.
Oxidation to the Sulfone: The final step involves the oxidation of the methylthio group to a methylsulfonyl group. This is typically achieved using a strong oxidizing agent like hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane. This oxidation step yields the target compound, 2-(methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone.
Proposed Synthesis Pathway for 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone.
The primary hypothesis for the biological activity of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone is its function as a selective inhibitor of cyclooxygenase-2 (COX-2). This is based on its striking structural similarity to intermediates used in the synthesis of celecoxib, a well-established COX-2 inhibitor.[2][3][4][5]
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6][7] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is primarily induced during inflammation.[7] Selective COX-2 inhibitors were developed to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[7]
The key structural features of many selective COX-2 inhibitors include a central heterocyclic ring system with specific substituents that allow for selective binding to the larger and more accommodating active site of COX-2 compared to COX-1. The methylsulfonylphenyl moiety is a hallmark of many of these inhibitors, including celecoxib and etoricoxib, where it is known to insert into a hydrophilic side pocket of the COX-2 active site, a feature absent in COX-1. The trifluoromethylphenyl group is also a common feature in this class of drugs, contributing to the overall lipophilicity and binding affinity.
Proposed Mechanism of Action
It is proposed that 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone acts by competitively binding to the active site of the COX-2 enzyme, thereby preventing the substrate, arachidonic acid, from accessing it.[8] This inhibition would block the synthesis of prostaglandins, leading to anti-inflammatory and analgesic effects.[8] The selectivity for COX-2 is predicted to arise from the specific interactions of the methylsulfonyl and trifluoromethylphenyl groups with amino acid residues unique to the COX-2 active site.
Proposed Mechanism of COX-2 Inhibition.
Potential Therapeutic Applications
Based on its predicted activity as a selective COX-2 inhibitor, 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone could have therapeutic potential in a range of conditions characterized by inflammation and pain. These potential applications mirror those of established coxibs.[9]
Osteoarthritis and Rheumatoid Arthritis: Management of the signs and symptoms of these chronic inflammatory joint diseases.
Acute Pain: Treatment of acute pain in adults, such as post-operative pain or musculoskeletal pain.
Ankylosing Spondylitis: Management of this inflammatory disease that primarily affects the spine.
Primary Dysmenorrhea: Relief from painful menstruation.
Oncology: There is growing evidence that selective COX-2 inhibitors may have a role in cancer prevention and treatment by inhibiting tumor growth, angiogenesis, and metastasis.[10][11]
Proposed Experimental Validation
To validate the hypothesized biological activity of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone, a systematic series of in vitro and in vivo studies are required.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial to determine the inhibitory potency and selectivity of the compound for COX-2 over COX-1. A fluorometric or colorimetric assay kit is a standard method for this purpose.[12][13][14][15]
Protocol: Fluorometric COX-2 Inhibition Assay
Preparation of Reagents:
Reconstitute human recombinant COX-2 enzyme in assay buffer.
Prepare a stock solution of the test compound, 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone, in a suitable solvent like DMSO.
Prepare serial dilutions of the test compound to obtain a range of concentrations for IC50 determination.
Prepare a solution of arachidonic acid (substrate) and a fluorometric probe.
Use a known selective COX-2 inhibitor, such as celecoxib, as a positive control.[15]
Assay Procedure (96-well plate format):
To appropriate wells, add the assay buffer, the test compound at various concentrations, the positive control (celecoxib), and a vehicle control (DMSO).
Add the COX-2 enzyme solution to all wells except the blank.
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the arachidonic acid and fluorometric probe solution to all wells.
Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 10-20 minutes.
Data Analysis:
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the test compound and controls.
Determine the percentage of inhibition for each concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Perform the same assay with COX-1 to determine the IC50 for the other isoform and calculate the selectivity index (SI = IC50(COX-1) / IC50(COX-2)).
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema Model
This is a classic and well-established animal model to evaluate the acute anti-inflammatory activity of a compound.[16][17][18][19][20]
Protocol: Carrageenan-Induced Paw Edema in Rats
Animals: Use male Wistar or Sprague-Dawley rats weighing 150-200g. Acclimatize the animals for at least one week before the experiment.
Experimental Groups:
Group 1: Control (vehicle only).
Group 2: Carrageenan control (vehicle + carrageenan).
Group 3: Positive control (e.g., Indomethacin or Celecoxib at a standard dose + carrageenan).
Groups 4, 5, 6: Test compound at three different doses (e.g., 10, 30, 100 mg/kg) + carrageenan.
Procedure:
Administer the vehicle, positive control, or test compound orally or intraperitoneally to the respective groups of animals.
After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[17]
Measure the paw volume of each rat immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[16]
Data Analysis:
Calculate the percentage of edema for each animal at each time point using the formula: % Edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.
Calculate the percentage of inhibition of edema for each treated group relative to the carrageenan control group using the formula: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100.
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
Workflow for Experimental Validation.
Pharmacokinetic Considerations
While no direct pharmacokinetic data for 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone is available, some predictions can be made based on the properties of structurally similar molecules like celecoxib.[9][21][22][23][24]
Absorption: Following oral administration, the compound is likely to be well-absorbed, with peak plasma concentrations achieved within a few hours.[21][22] The presence of the trifluoromethyl group may enhance its lipophilicity and absorption.
Distribution: It is expected to be highly bound to plasma proteins, primarily albumin, and have a relatively large volume of distribution.[24]
Metabolism: The primary site of metabolism is expected to be the liver, likely involving cytochrome P450 enzymes, particularly CYP2C9, which is the main enzyme responsible for celecoxib metabolism.[21][22] The ethanone and methylsulfonyl groups may be susceptible to metabolic transformations.
Excretion: The metabolites are likely to be excreted in both urine and feces.[21][22]
It is imperative to conduct formal pharmacokinetic studies in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone to assess its drug-like properties.
Conclusion and Future Directions
2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone presents a compelling profile for investigation as a novel therapeutic agent. Its structural analogy to key components of selective COX-2 inhibitors provides a strong rationale for its predicted anti-inflammatory and analgesic properties. This guide has outlined a comprehensive framework for its synthesis and a clear path for the experimental validation of its hypothesized biological activity.
Future research should focus on the execution of the proposed in vitro and in vivo studies to confirm its COX-2 inhibitory activity and anti-inflammatory efficacy. Subsequent studies should include a broader toxicological evaluation, detailed pharmacokinetic profiling, and exploration of its potential in other therapeutic areas, such as oncology. The insights gained from these studies will be pivotal in determining the true therapeutic potential of this promising molecule.
References
CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents.
Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. Available at: [Link]
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. Available at: [Link]
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. Available at: [Link]
2-(methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone - PubChemLite. Available at: [Link]
COX Inhibitors - StatPearls - NCBI Bookshelf. Available at: [Link]
Cyclooxygenase-2 inhibitor - Wikipedia. Available at: [Link]
Celecoxib Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]
Carrageenan induced Paw Edema Model - Creative Biolabs. Available at: [Link]
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. Available at: [Link]
Clinical Pharmacology of Celecoxib. Available at: [Link]
A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib | Journal of Chemical Education - ACS Publications. Available at: [Link]
What are COX-2 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. Available at: [Link]
COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. Available at: [Link]
Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat - University of Alberta. Available at: [Link]
nda 20-998 - accessdata.fda.gov. Available at: [Link]
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. Available at: [Link]
Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats - Brieflands. Available at: [Link]
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI. Available at: [Link]
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC - NIH. Available at: [Link]
CAS#:74853-66-0 | 2,2,2-TRIFLUORO-1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. Available at: [Link]
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC. Available at: [Link]
Potential applications of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone in drug discovery
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2] [1][2] Executive Summary: The "Linchpin" Scaffold In the landscape of modern...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-depth Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
[1][2]
Executive Summary: The "Linchpin" Scaffold
In the landscape of modern medicinal chemistry, 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone (CAS: 128306-96-7) represents a high-value "linchpin" intermediate.[1][2] It is not merely a reagent but a privileged scaffold designed to address two critical challenges in lead optimization: metabolic stability (via the trifluoromethyl group) and target selectivity (via the methylsulfonyl pharmacophore).[1][2]
This guide details the technical application of this
-keto sulfone in synthesizing diarylheterocycles , specifically targeting COX-2 inhibition and RORt modulation .[2] By leveraging its dual-functionality, researchers can accelerate the transition from hit-to-lead by accessing a chemical space defined by high lipophilicity and specific hydrogen-bonding capability.[2]
Structural Biology & Pharmacophore Mapping[1][2]
The Fluorine-Sulfone Synergy
The compound’s utility is derived from its ability to satisfy the structure-activity relationship (SAR) requirements of the "coxib" class of anti-inflammatories and related nuclear receptor ligands.[2]
4-(Trifluoromethyl)phenyl Motif:
Metabolic Shielding: The
group blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending half-life ().[1][2]
Lipophilicity: Increases
, facilitating membrane permeability and blood-brain barrier (BBB) penetration, crucial for central nervous system (CNS) targets.[1][2]
2-(Methylsulfonyl)ethanone Motif:
H-Bond Acceptor: The sulfone oxygens (
) serve as critical hydrogen bond acceptors.[1][2] In COX-2, these interact with Arg120 and Tyr355 at the base of the secondary pocket.
Synthetic Handle: The methylene group (
-carbon) is highly acidic (), enabling facile alkylation or condensation.[1][2]
Diagram: Pharmacophore Interaction Map
The following diagram illustrates how this scaffold maps to the COX-2 active site, differentiating it from COX-1.[2]
Figure 1: Pharmacophore mapping of the title compound within the COX-2 active site.[1][2] The CF3 group provides selectivity, while the sulfone anchors the molecule.
Primary Application: Synthesis of Diarylheterocycles
The most potent application of this ethanone is the rapid assembly of 1,5-diarylpyrazoles and isoxazoles . Unlike traditional routes requiring unstable 1,3-dicarbonyls, this
-keto sulfone offers a stable, crystalline alternative that reacts cleanly with hydrazines.[1]
Mechanism: Regioselective Cyclocondensation
The reaction with aryl hydrazines proceeds via a condensation-cyclization sequence.[1][2] The regioselectivity is driven by the condensation of the hydrazine
on the ketone carbonyl (more electrophilic), followed by cyclization onto the methylene carbon.[1]
Target Product: 1-Aryl-3-(methylsulfonyl)-5-[4-(trifluoromethyl)phenyl]pyrazoles (or isomers depending on conditions).[1][2]
Experimental Protocol: Library Generation
Objective: Synthesize a library of 1,5-diarylpyrazoles to screen for COX-2 vs. COX-1 selectivity.
) moiety is a classic bioisostere for the sulfonamide () group.[1][2]
Case Study:Celecoxib (Sulfonamide) vs. Rofecoxib (Sulfone).
Application: If a lead compound containing a sulfonamide shows poor solubility or idiosyncratic toxicity (sulfa allergy), this ethanone intermediate allows for the synthesis of the sulfone analog.[1][2]
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[2] The trifluoromethyl group ensures high lipophilicity, meaning skin absorption is a potential risk.[2]
References
PubChem. (n.d.).[1][2] 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone.[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021).[1][2][4][5] Recent advances in the synthesis and applications of β-keto sulfones.[2][4][5][6][7][8] Organic & Biomolecular Chemistry, 19, 3087-3118.[2][5] Retrieved from [Link]
Zarghi, A., & Arfaei, S. (2011).[1][2][4] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.[1][2] Retrieved from [Link]
Pandey, G., & Vaitla, J. (2015).[1][2][7] Desulfonylative Methenylation of β-Keto Sulfones. Organic Letters, 17(20), 4890-4893.[1][2] Retrieved from [Link][1][2]
Application Note: High-Purity Isolation of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone via RP-HPLC
Executive Summary & Chemical Context[1][2][3][4][5][6] This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone (CAS: 128306-96-7).[1] This molecule represents a classic "push-pull" system in medicinal chemistry, often serving as a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogs) and diarylheterocycles.[1]
The Separation Challenge
The molecule presents a unique chromatographic paradox:
The Hydrophobic Domain: The 4-trifluoromethylphenyl moiety is highly lipophilic and electron-withdrawing, driving strong retention on C18 phases.[1]
The Polar Domain: The methylsulfonyl (
) group is polar and acts as a hydrogen bond acceptor.[1]
The Acidic Core: The methylene bridge (
-carbon) positioned between the electron-withdrawing carbonyl and sulfone groups is acidic ().[1] Without proper pH control, this site can undergo keto-enol tautomerism or partial ionization, leading to peak splitting and severe tailing.[1]
This protocol utilizes a low-pH Reverse Phase (RP) strategy to suppress ionization of the
-protons, ensuring sharp peak shape and high recovery.[1]
Method Development Strategy
Column Selection: C18 vs. Phenyl-Hexyl
While a standard C18 column is sufficient, this protocol recommends a Phenyl-Hexyl stationary phase as the superior alternative for polishing.[1]
Reasoning: The
- interactions between the phenyl ring of the stationary phase and the electron-deficient (due to ) aromatic ring of the analyte provide orthogonal selectivity compared to pure hydrophobicity.[1] This helps separate the target from non-fluorinated synthetic byproducts (e.g., des-fluoro impurities).[1]
Purpose: To isolate 100 mg – 1 g of material.
Loading Strategy: Dissolve crude in minimal DMSO, then dilute with 50% Mobile Phase A to match initial gradient strength.[1] Filter through 0.45 µm PTFE.[1]
Parameter
Condition
Column
Prep C18 (e.g., XBridge Prep C18), 19 x 150 mm, 5 µm
Flow Rate
20.0 mL/min
Wavelength
254 nm (Trigger threshold: 20 mAU)
Mobile Phase
Same as Analytical (Water/ACN + 0.1% FA)
Focused Gradient Calculation:
If analytical elution was at ~60% B, the prep gradient should center on this value to maximize resolution.
Prep Gradient Table:
Time (min)
% B
Description
0.0
40
Load Condition
2.0
40
Trap Impurities
12.0
80
Focused Separation Window
13.0
95
Column Wash
15.0
95
Wash Hold
| 15.1 | 40 | Re-equilibration |
Fraction Collection Logic:
Slice Mode: Collect fractions every 15 seconds during the main peak elution.
Threshold: Only collect when Absorbance > 20 mAU.
Post-Run: Analyze fractions using Protocol 1. Pool fractions with purity >98%.
Solution: Verify the pH of Mobile Phase A. It must be < 3.[1]0. If using Formic Acid isn't sufficient, switch to 0.1% Trifluoroacetic Acid (TFA) .[1] TFA is a stronger ion-pairing agent and will sharpen the peak, though it may suppress MS ionization slightly.[1]
Issue: Low Solubility in Mobile Phase
Cause: The
group makes the molecule hydrophobic, causing precipitation when the DMSO injection hits the aqueous mobile phase.[1]
Solution: Use a "Sandwich Injection" technique.[1]
group is electron-withdrawing, creating an electron-deficient ring that interacts strongly with the electron-rich Phenyl-Hexyl phase, increasing retention relative to the des-fluoro analog.[1]
PubChem. 2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]ethanone (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).[1] Note: Used for structural analogy and physicochemical property estimation.
Agilent Technologies. Strategies for the Separation of Polar Compounds. Agilent Application Notes.[1] Available at: [Link][1]
Waters Corporation. XBridge BEH C18 Column Care & Use Manual. Waters Library.[1] Available at: [Link][1]
Desai, S. et al. "Development and validation of RP-HPLC method for Etoricoxib."[1] Indian Journal of Pharmaceutical Sciences, 2008.[1] (Cited for method conditions of structurally similar diarylheterocycles).
Application Note: Comprehensive Analytical Strategies for the Characterization of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive suite of analytical methodologies for the definitive chara...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone, a compound of interest in pharmaceutical research and development. The protocols detailed herein are designed to ensure the identity, purity, and stability of the molecule, adhering to rigorous scientific standards. This document offers in-depth, step-by-step protocols for chromatographic, spectroscopic, and thermal analysis techniques, grounded in established principles and supported by authoritative references. The causality behind experimental choices is elucidated to empower researchers in adapting these methods to their specific needs.
Introduction: The Imperative for Rigorous Characterization
2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone is an α-sulfonyl ketone containing a trifluoromethylphenyl moiety. Such structures are of significant interest in medicinal chemistry due to the established bioisosteric replacement of the carboxylic acid group with an α-sulfonyl ketone, and the pharmacokinetic benefits often conferred by the trifluoromethyl group. As with any potential active pharmaceutical ingredient (API) or key intermediate, unequivocal characterization is a cornerstone of drug development, ensuring safety, efficacy, and reproducibility.
This guide presents a multi-faceted analytical approach, providing orthogonal data points to build a complete profile of the target molecule. The described workflows are designed to be self-validating, with each technique offering complementary information.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for method development.
Property
Value
Source
Molecular Formula
C₁₀H₉F₃O₃S
PubChem
Molecular Weight
266.24 g/mol
PubChem
Appearance
White to off-white solid (predicted)
General knowledge of similar compounds
Solubility
Soluble in organic solvents such as acetonitrile, methanol, and dichloromethane.
Inferred from structural motifs
Analytical Workflow: A Holistic Approach
The comprehensive characterization of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone involves a logical sequence of analyses to confirm its structure, assess its purity, and understand its physical properties. The following workflow is recommended:
Caption: Integrated analytical workflow for the characterization of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone.
Chromatographic Methods for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds.[1] For 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone, a reversed-phase method is optimal due to the molecule's moderate polarity.
Rationale for Method Selection
A C18 stationary phase is chosen for its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The mobile phase, a combination of acetonitrile and water, allows for fine-tuning of the retention time. A gradient elution is recommended for initial method development to ensure the elution of any potential impurities with different polarities.[2] UV detection is suitable as the aromatic ring provides a strong chromophore.
HPLC-UV Protocol for Purity Determination
Objective: To determine the purity of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone and to quantify it against a reference standard.
Instrumentation and Materials:
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC-grade acetonitrile and water.
Reference standard of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone of known purity.
Procedure:
Mobile Phase Preparation:
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Standard Solution Preparation:
Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
Dilute the stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
Sample Solution Preparation:
Prepare the sample solution in the same manner as the standard solution.
Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard for reversed-phase chromatography of small molecules.
Mobile Phase
A: Water, B: Acetonitrile
Provides good separation for moderately polar compounds.
Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main peak.
For assay, compare the peak area of the sample to that of the reference standard.
Method Validation according to ICH Q2(R1)
The developed HPLC method must be validated to ensure it is fit for its intended purpose.[3][4]
Validation Parameter
Protocol Summary
Acceptance Criteria
Specificity
Analyze blank, placebo (if in formulation), and spiked samples.
No interfering peaks at the retention time of the analyte.
Linearity
Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the target concentration).
Correlation coefficient (r²) ≥ 0.999.
Accuracy
Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).
Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)
Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.
Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness
Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).
System suitability parameters remain within acceptable limits.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
5.1.1. Rationale for NMR Analysis
¹H NMR will reveal the number of different types of protons and their neighboring environments. ¹³C NMR will identify all unique carbon atoms, including the carbonyl and those in the aromatic ring. Due to the presence of fluorine, ¹⁹F NMR is crucial for confirming the trifluoromethyl group.[5]
5.1.2. NMR Spectroscopy Protocol
Objective: To confirm the chemical structure of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone.
Instrumentation and Materials:
NMR spectrometer (e.g., 400 MHz or higher).
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
NMR tubes.
Procedure:
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated solvent.
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
Expected Spectral Data:
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
¹H
~3.2
s
3H
-SO₂CH ₃
Methyl group adjacent to an electron-withdrawing sulfonyl group.
¹H
~4.5
s
2H
-COCH ₂SO₂-
Methylene protons alpha to both a carbonyl and a sulfonyl group are significantly deshielded.
¹H
~7.8
d
2H
Ar-H
Aromatic protons ortho to the trifluoromethyl group.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
5.3.1. Rationale for MS Analysis
Electrospray ionization (ESI) is a soft ionization technique suitable for determining the molecular weight. Electron ionization (EI) will induce fragmentation, providing structural information. The primary fragmentation is expected to be alpha-cleavage adjacent to the carbonyl group.
5.3.2. LC-MS (ESI) Protocol
Objective: To confirm the molecular weight of the compound.
Instrumentation and Materials:
LC-MS system with an ESI source.
Use the HPLC conditions developed in section 4.2.
Procedure:
Inject the sample into the LC-MS system.
Acquire the mass spectrum in positive ion mode.
Expected Result:
A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 267.0.
5.3.3. GC-MS (EI) Fragmentation Analysis
Objective: To analyze the fragmentation pattern for structural confirmation.
Procedure:
Introduce the sample into a GC-MS system.
Acquire the mass spectrum.
Expected Fragmentation Pattern:
Caption: Predicted major fragmentation pathway for 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone under EI-MS.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the physical properties of a solid-state pharmaceutical compound.
Rationale for Thermal Analysis
DSC is used to determine the melting point and to assess the crystalline nature of the compound. TGA provides information on the thermal stability and decomposition profile of the molecule.[1]
DSC/TGA Protocol
Objective: To determine the melting point and thermal stability.
Instrumentation and Materials:
Simultaneous DSC/TGA instrument.
Aluminum pans.
Nitrogen gas for purging.
Procedure:
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
Data Acquisition:
Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
Expected Results:
DSC: A sharp endothermic peak corresponding to the melting of the crystalline solid. The peak onset temperature is taken as the melting point.
TGA: A stable baseline until the onset of decomposition, at which point a significant weight loss will be observed.
Conclusion: A Framework for Confidence
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone. By employing this multi-technique approach, researchers and drug development professionals can confidently establish the identity, purity, and key physicochemical properties of this molecule. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data essential for regulatory submissions and the advancement of pharmaceutical research.
References
PubChem. 2-(methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone. National Center for Biotechnology Information. [Link]
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.[Link]
Protocol for monitoring the stability of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone
Abstract This Application Note outlines a rigorous, stability-indicating protocol for 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 220227-46-9), a critical intermediate in the synthesis of selective COX-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This Application Note outlines a rigorous, stability-indicating protocol for 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 220227-46-9), a critical intermediate in the synthesis of selective COX-2 inhibitors such as Etoricoxib. Due to the electron-withdrawing nature of the trifluoromethyl and sulfone groups, the methylene bridge at the
-position is highly activated (), rendering the molecule susceptible to base-catalyzed condensation and oxidative degradation. This guide provides a validated HPLC methodology, a forced degradation roadmap compliant with ICH Q1A (R2), and a decision-tree framework for impurity profiling.
Introduction & Chemical Context
The stability of pharmaceutical intermediates is as critical as that of the API itself. 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone (hereafter referred to as Intermediate-1 ) possesses a unique structural vulnerability:
The active methylene group (bolded) is flanked by two strong electron-withdrawing groups (carbonyl and sulfone). This creates significant acidity, making the compound prone to:
Enolization: Leading to racemization (if chiral centers were present, though not here) or tautomeric instability.
Aldol-type Condensations: In the presence of trace aldehydes or basic impurities.
Oxidative Cleavage: At the benzylic/alpha position under radical stress.
Therefore, the monitoring protocol must strictly control pH and exclude nucleophilic contaminants during analysis.
Material Characterization & Reference Standards
Before initiating stability studies, the identity and purity of the starting material must be unequivocally established.
Test
Method
Acceptance Criteria
Appearance
Visual Inspection
White to off-white crystalline powder
Identification A
IR Spectroscopy (KBr)
Characteristic bands: 1690 (C=O), 1320/1150 ()
Identification B
H-NMR (400 MHz, )
Singlet 4.7 ppm (), Singlet 3.1 ppm ()
Purity
HPLC (Area %)
Water Content
Karl Fischer Titration
(Hygroscopicity control)
Residue on Ignition
Gravimetric
Stability-Indicating Method (SIM) Development
Standard HPLC methods may fail to separate the parent peak from its enol form or degradation products. The following method uses an acidic mobile phase to suppress enolization and ensure sharp peak shape.
Chromatographic Conditions
Instrument: HPLC with PDA (Photodiode Array) Detector
Rationale: The acidic buffer (Solvent A) keeps the molecule in its keto-form, preventing peak tailing associated with the enol tautomer.
Forced Degradation Protocol (Stress Testing)
To validate the method's specificity, Intermediate-1 must be subjected to stress conditions to generate potential degradants. This ensures the HPLC method can resolve the drug from its breakdown products.
Stress Conditions Table
Stress Type
Condition
Duration
Expected Mechanism
Acid Hydrolysis
0.1 N HCl,
24 Hours
Generally stable; minor hydrolysis of (rare).
Base Hydrolysis
0.1 N NaOH, RT
4 Hours
High Risk. Deprotonation of -carbon; condensation products.
Oxidation
3% , RT
12 Hours
Sulfone is stable, but benzylic oxidation possible.
Thermal
(Solid State)
7 Days
Crystal lattice stability; sublimation check.
Photolytic
1.2 million lux hours
--
Radical formation at or carbonyl.
Sample Preparation for Analysis
Neutralize acid/base samples to pH 7.0 before injection to protect the column.
Filter all samples through 0.22
PVDF filters.
Dilute to target concentration (
) using Mobile Phase A:B (50:50).
Workflow Visualization
The following diagrams illustrate the stability testing lifecycle and the degradation logic for Intermediate-1 .
Diagram 1: Stability Testing Lifecycle
Caption: Lifecycle of stability testing from batch manufacture to final reporting, emphasizing the prerequisite of stress testing.
For regulatory filing, the following storage conditions are mandatory.
Study Type
Storage Condition
Minimum Time Period
Sampling Intervals (Months)
Long Term
12 Months
0, 3, 6, 9, 12, 18, 24
Intermediate
6 Months
0, 3, 6, 9, 12
Accelerated
6 Months
0, 1, 3, 6
Critical Note: If "Significant Change" (defined as >5% potency loss or degradation exceeding acceptance limits) occurs at Accelerated conditions, testing at the Intermediate condition is required.
Data Analysis & Acceptance Criteria
Data should be processed using a Chromatography Data System (CDS) like Empower or Chromeleon.
Mass Balance: The sum of the assay value and degradation products should be
. If not, suspect volatile degradants or non-chromophoric species.
Peak Purity: Use the PDA detector to ensure no co-eluting impurities exist under the main peak (Purity Angle < Purity Threshold).
Trend Analysis: Plot Assay (%) and Total Impurities (%) vs. Time. A linear regression analysis determines the re-test date (extrapolated shelf life).
Acceptance Limits:
Assay: 98.0% – 102.0%
Individual Unknown Impurity:
Total Impurities:
References
ICH Expert Working Group. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products.[2] International Council for Harmonisation.[2] [Link]
Davies, I. W., et al. (2003). "A Practical Synthesis of a COX-2 Inhibitor." The Journal of Organic Chemistry, 68(15), 5757-5770. (Describes the synthesis and stability context of Etoricoxib intermediates). [Link]
ICH Expert Working Group. (2005). ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2] [Link]
Blessy, M., et al. (2014). "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 4(3), 159-165. (Methodology for forced degradation).[3] [Link]
Common side products in the synthesis of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone
Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone, a key intermediate in the development of various pharmaceutical compounds, including COX-2 inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone, a key intermediate in the development of various pharmaceutical compounds, including COX-2 inhibitors like Celecoxib.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges encountered during its synthesis.
I. Overview of Synthetic Strategies
The synthesis of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone typically proceeds through one of two primary routes:
α-Halogenation followed by Nucleophilic Substitution: This common pathway involves the initial halogenation of 4-(trifluoromethyl)acetophenone at the α-position, followed by substitution with a methylsulfinate salt.
Oxidation of a Thioether Intermediate: An alternative route involves the synthesis of a thioether precursor, 2-(methylthio)-1-[4-(trifluoromethyl)phenyl]ethanone, which is subsequently oxidized to the desired sulfone.[3]
Each of these pathways presents a unique set of potential challenges and side product formations. This guide will address the issues pertinent to both routes.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: α-Halogenation and Nucleophilic Substitution
This pathway is often favored for its straightforward approach. However, it is not without its complexities.
Caption: Synthetic pathway via α-halogenation and potential side products.
Q1: My reaction to form α-bromo-4-(trifluoromethyl)acetophenone is sluggish and gives a mixture of products. What's going on?
A1: Sluggishness in α-bromination often points to issues with enolate formation. The electron-withdrawing nature of the trifluoromethyl group can make the aromatic ring less susceptible to side reactions, but issues can still arise.
Causality: The rate-determining step is typically the enolization of the ketone. Insufficient acid or base catalysis can lead to slow reaction times. The formation of multiple products suggests over-bromination or ring bromination.
Troubleshooting:
Catalyst: Ensure you are using an appropriate catalyst (e.g., HBr, AlCl₃) to promote enolization.
Temperature Control: Maintain a controlled temperature. Excursions can lead to side reactions.
Stoichiometry: Use a slight excess of the brominating agent (e.g., N-bromosuccinimide or bromine) but avoid a large excess to prevent di-bromination.
Solvent: Aprotic solvents like dichloromethane or chloroform are generally preferred.
Q2: I'm observing a significant amount of a di-brominated side product, α,α-dibromo-4-(trifluoromethyl)acetophenone. How can I prevent this?
A2: The formation of the di-brominated species is a common issue when the stoichiometry of the brominating agent is not carefully controlled.[4]
Causality: The mono-brominated product can undergo further enolization and bromination, sometimes at a competitive rate with the starting material.
Troubleshooting:
Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration.
Monitoring: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.
Temperature: Lowering the reaction temperature can often improve selectivity for the mono-brominated product.
Q3: During the substitution reaction with sodium methylsulfinate, I'm getting a low yield and a complex mixture of byproducts. What are the likely culprits?
A3: Low yields in this step can be attributed to several factors, including the stability of the α-bromo ketone and the reactivity of the sulfinate nucleophile.
Causality:
Elimination: The α-bromo ketone can undergo elimination reactions in the presence of a base to form an α,β-unsaturated ketone.
Favorskii Rearrangement: Under strongly basic conditions, a Favorskii rearrangement can occur, leading to ester or carboxylic acid derivatives after workup.
O-alkylation vs. S-alkylation: While S-alkylation is desired, some O-alkylation of the sulfinate can occur, leading to the formation of a methyl sulfonate ester.
Troubleshooting:
Base: Use a non-nucleophilic, hindered base if a base is required, and use it in stoichiometric amounts.
Solvent: Polar aprotic solvents like DMF or DMSO can facilitate the desired Sₙ2 reaction.
Temperature: Keep the reaction temperature as low as feasible to minimize side reactions.
Purity of α-bromo ketone: Ensure the starting α-bromo ketone is of high purity and free from di-brominated impurities.
Potential Side Product
Formation Conditions
Mitigation Strategy
α,α-Dibromo-4-(trifluoromethyl)acetophenone
Excess brominating agent, high temperature
Controlled addition of brominating agent, lower temperature
Ring Brominated Isomers
Harsh bromination conditions (e.g., strong Lewis acid)
Use milder conditions, monitor reaction carefully
Favorskii Rearrangement Products
Presence of strong, non-hindered base
Use a weaker or sterically hindered base
Route 2: Oxidation of 2-(methylthio)-1-[4-(trifluoromethyl)phenyl]ethanone
This route avoids the use of halogenated intermediates but requires careful control of the oxidation step.
Caption: Synthetic pathway via thioether oxidation and potential side products.
Q4: My oxidation of the thioether to the sulfone is incomplete, and I'm left with a significant amount of the sulfoxide intermediate.
A4: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Incomplete conversion is a common issue.[3]
Causality: The oxidation of the sulfoxide to the sulfone is generally slower than the oxidation of the sulfide to the sulfoxide. Insufficient oxidant or reaction time will result in the accumulation of the sulfoxide.
Troubleshooting:
Stoichiometry of Oxidant: Ensure at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) are used. A slight excess may be necessary.
Reaction Time and Temperature: The oxidation of the sulfoxide may require a longer reaction time or a slightly elevated temperature compared to the initial oxidation of the sulfide.[3] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Choice of Oxidant: Some oxidizing agents are more effective than others for the sulfoxide to sulfone conversion. For example, potassium permanganate or oxone can be more powerful options.
Q5: I'm observing decomposition of my product during the oxidation step. How can I improve the stability?
A5: The ketone functionality can be sensitive to certain strong oxidizing conditions, leading to degradation.
Causality: Strong oxidants, especially under acidic or basic conditions, can lead to Baeyer-Villiger oxidation of the ketone or other undesired side reactions.
Troubleshooting:
pH Control: Buffer the reaction mixture if using an oxidant that can generate acidic or basic byproducts.
Temperature Control: Perform the oxidation at a low temperature (e.g., 0 °C to room temperature) to minimize decomposition.
Milder Oxidants: Consider using milder, more selective oxidizing agents. A combination of a catalytic amount of a metal catalyst (e.g., sodium tungstate) with hydrogen peroxide can be effective and less prone to side reactions.[5]
Use >2 equivalents of oxidant, increase reaction time/temperature
Baeyer-Villiger Oxidation Product
Strong oxidizing agents (e.g., peracids) under harsh conditions
Use milder oxidants, control temperature and pH
Unreacted Thioether
Insufficient oxidizing agent
Ensure at least 2 equivalents of oxidant are used
III. Experimental Protocols
Protocol 1: α-Bromination of 4-(Trifluoromethyl)acetophenone
Dissolve 4-(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform).
Add a catalytic amount of hydrobromic acid (48% aqueous solution).
Slowly add bromine (1.05 eq) to the solution at room temperature while stirring.
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo-4-(trifluoromethyl)acetophenone.
Protocol 2: Oxidation of 2-(methylthio)-1-[4-(trifluoromethyl)phenyl]ethanone
Dissolve 2-(methylthio)-1-[4-(trifluoromethyl)phenyl]ethanone (1.0 eq) in a suitable solvent such as acetic acid or methanol.
Cool the solution to 0 °C in an ice bath.
Slowly add hydrogen peroxide (30% aqueous solution, 2.2 eq) to the stirred solution.
Allow the reaction to warm to room temperature and stir until the thioether and sulfoxide intermediates are no longer observed by TLC or LC-MS.
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
IV. References
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Google Books.
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (2020). Molecules. [Link]
EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents.
WO1994021603A1 - A process for preparing sulfones. (n.d.). Google Patents.
Solubility of 4-(trifluoromethyl)acetophenone in different organic... (n.d.). ResearchGate. [Link]
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2020). MDPI. [Link]
CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. (n.d.). Google Patents.
Ketone or aldehyde synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]
US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents.
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). Journal of Flow Chemistry. [Link]
Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. (2018). Molecules. [Link]
CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone. (n.d.). Google Patents.
Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (2020). Chemistry – A European Journal. [Link]
Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. (2022). RSC Advances. [Link]
ICSC 1163 - METHANESULFONYL CHLORIDE. (n.d.). International Labour Organization. [Link]
WO2010095024A2 - An improved process for the preparation of celecoxib. (n.d.). Google Patents.
A new procedure for the synthesis of α-acyloxy aldehydes from ketones via α,β-epoxy sulfides. (2025). ResearchGate. [Link]
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). MDPI. [Link]
5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation. (2005). Journal of Medicinal Chemistry. [Link]
US20210107853A1 - Synthesis of mono-chlorinated acetophenone. (n.d.). Google Patents.
Strategies to improve the purity of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone
Welcome to the dedicated technical support guide for 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this key synthetic intermediate.
Troubleshooting Guide: Enhancing Product Purity
This section addresses common issues encountered during the purification of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone.
Issue 1: Low Purity (<95%) After Initial Synthesis and Work-up
Question: My initial crude product shows significant impurities after aqueous work-up, as determined by HPLC and ¹H NMR. What are the likely causes and how can I improve the initial purity?
Possible Causes:
Incomplete Reaction: The presence of unreacted starting materials, such as 4-(trifluoromethyl)benzoyl chloride or dimethyl sulfone, is a common issue.
Side Reactions: The formation of byproducts can occur, especially if the reaction temperature is not well-controlled or if the base is added too quickly.
Ineffective Quenching/Work-up: Improper quenching of the reaction or an inefficient extraction process can lead to the persistence of water-soluble impurities or the degradation of the product.
Recommended Solutions:
Reaction Monitoring:
Technique: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials.
Rationale: This ensures the reaction is allowed to proceed to completion, minimizing the amount of unreacted starting materials in the crude product. A stable product-to-starting-material ratio over time indicates the reaction is complete.
Optimized Aqueous Wash:
Protocol:
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
Wash the organic layer sequentially with:
A saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any acidic impurities.
Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Causality: The bicarbonate wash is crucial for removing acidic byproducts and unreacted acidic starting materials. The brine wash enhances the partitioning of the desired product into the organic phase, improving recovery.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low initial purity.
Issue 2: Poor Recovery or Oiling Out During Recrystallization
Question: I am attempting to recrystallize the product, but it either "oils out" or my final recovery is very low. What am I doing wrong?
Possible Causes:
Incorrect Solvent Choice: The solvent may be too good (product remains in solution upon cooling) or too poor (product is insoluble even at high temperatures). "Oiling out" occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly.
Cooling Rate: Cooling the solution too rapidly can lead to the product precipitating as an oil or forming very small crystals that trap impurities.
Excessive Solvent: Using too much solvent will result in a low yield as a significant amount of the product will remain dissolved even at low temperatures.
Recommended Solutions:
Systematic Solvent Screening:
Methodology: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility at its boiling point.
Rationale: This empirical approach is the most reliable way to identify an optimal recrystallization solvent or solvent system (a mixture of a "good" solvent and a "poor" solvent).
Recommended Solvent Systems:
Solvent System
Ratio (approx.)
Boiling Point (°C)
Rationale
Isopropanol/Water
9:1 to 8:2
~85-95
Isopropanol is a good solvent, while water is a poor solvent (antisolvent). Adding water reduces the solubility of the product upon cooling.
Toluene
N/A
111
A single solvent system that can be effective if impurities have significantly different solubilities.
Ethanol
N/A
78
A polar protic solvent that can be effective for moderately polar compounds.
Optimized Recrystallization Protocol:
Step 1: Dissolution: Add the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to avoid using an excess.
Step 2: Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.
Step 3: mengatasi "Oiling Out": If the product oils out, reheat the solution until it is homogeneous again. Add a small amount of additional solvent and allow it to cool more slowly. Seeding the solution with a pure crystal of the product can also promote crystallization over oiling out.
Issue 3: Persistent Impurities After Recrystallization
Question: Even after multiple recrystallizations, a persistent impurity remains. How can I remove it?
Possible Causes:
Co-crystallization: The impurity may have a similar structure and polarity to the desired product, causing it to incorporate into the crystal lattice.
Azeotrope-like Behavior: In mixed solvent systems, the impurity and product may have similar solubility profiles, making separation by recrystallization difficult.
Recommended Solutions:
Flash Column Chromatography:
Principle: This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is highly effective for removing impurities with different polarities.
Protocol:
Stationary Phase: Silica gel is the standard choice.
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A typical starting gradient would be 10-30% ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis.
Procedure:
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
Load the dried silica onto the column.
Elute the column with the chosen solvent system, collecting fractions.
Analyze the fractions by TLC or HPLC and combine the pure fractions.
Evaporate the solvent to obtain the purified product.
Scientific Justification: The trifluoromethyl and methylsulfonyl groups impart significant polarity to the molecule. Impurities lacking one or both of these groups will have different polarities and thus elute at different times from the silica column.
Purification Strategy Decision Tree:
Caption: Decision tree for removing persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone?
While slight variations can occur based on experimental conditions, the melting point is generally reported in the range of 135-140 °C. A sharp melting point within this range is a good indicator of high purity.
Q2: How can I effectively monitor the purity during the purification process?
TLC: An excellent, rapid technique for in-process checks. Use a mobile phase like 30% ethyl acetate in hexanes and visualize with a UV lamp (254 nm). The product should appear as a single, well-defined spot.
HPLC: Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
¹H NMR: Confirms the structure of the final product and can be used to identify and quantify remaining impurities if their signals do not overlap with the product signals.
Q3: Is the compound stable to heat and acidic/basic conditions?
The compound is generally stable to moderate heat, but prolonged exposure to high temperatures during purification should be avoided to prevent degradation. It is relatively stable in neutral and mildly acidic conditions. However, strong basic conditions can lead to decomposition or side reactions and should be avoided during work-up and purification.
Q4: Can I use activated charcoal during recrystallization?
Yes, if your product has a colored impurity, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. However, use it sparingly as it can also adsorb some of your product, leading to lower yields.
References
Synthesis of α-Sulfonyl Ketones: For general methodologies on the synthesis of compounds structurally related to the topic, which informs potential side products and purification strategies, refer to: Diaryl-λ3-iodanes in the Synthesis of α-Sulfonyl Ketones. The Journal of Organic Chemistry. Available at: [Link]
Flash Column Chromatography: For detailed protocols and theoretical background on flash chromatography, a key method for removing persistent impurities, refer to: A Convenient, New and Rapid Method for Preparative Column Chromatography. The Journal of Organic Chemistry. Available at: [Link]
Troubleshooting
Stability issues with 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone in different solvents
Welcome to the technical support center for 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common stability iss...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting advice for experiments involving this compound. By understanding the chemical nature of this molecule and its behavior in different solvent systems, you can ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone that influence its stability?
A1: The stability of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone is primarily influenced by three key functional groups: the α-sulfonyl ketone , the methylsulfonyl group , and the trifluoromethylphenyl group .
The α-sulfonyl ketone moiety contains an acidic proton on the α-carbon, making it susceptible to base-catalyzed reactions and degradation.
The methylsulfonyl group is generally stable but can participate in reactions under certain conditions. Sulfones are known for their high oxidative stability.[1][2]
The trifluoromethylphenyl group is an electron-withdrawing group that can influence the reactivity of the adjacent ketone. The carbon-fluorine bonds are very strong, making the trifluoromethyl group itself highly stable.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4] For prolonged storage, refrigeration (2-8°C) is recommended, particularly for solutions.[5] It is also advisable to protect the compound from light.
Q3: In which common laboratory solvents is this compound soluble?
A3: While specific solubility data is not extensively published, based on its structure, 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone is expected to be soluble in a range of organic solvents. A related compound, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride, is soluble in water and organic solvents.[6] For the title compound, solubility is likely high in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane.[7] It may have moderate solubility in alcohols like ethanol and methanol.[8] It is expected to have low solubility in nonpolar solvents like hexanes.
Q4: What are the visible signs of degradation?
A4: Degradation of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone may be indicated by a change in color (e.g., development of a yellow or brown tint), a change in physical form (e.g., from a crystalline solid to an oil), or the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS).
Troubleshooting Guide: Stability Issues in Solution
This section addresses specific problems you might encounter when working with 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone in solution.
Issue 1: Rapid Degradation in Basic or Protic Solvents
Symptoms:
Loss of starting material and appearance of new, unidentified peaks in your reaction monitoring (TLC, LC-MS).
Inconsistent results in biological assays or chemical reactions.
Color change of the solution over a short period.
Root Cause Analysis:
The α-proton between the ketone and sulfonyl groups is acidic and can be abstracted by bases. In the presence of a base or in certain protic solvents, this can lead to enolate formation, which may then undergo various side reactions or degradation pathways.
dot
Caption: Base-catalyzed degradation pathway.
Solutions:
Solvent Selection:
Recommended: Use aprotic solvents with low basicity, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).
Avoid: Protic solvents like methanol and ethanol if basic conditions are present. Avoid strongly basic solvents.
pH Control: If working in an aqueous or mixed-aqueous system, maintain a neutral or slightly acidic pH (pH 4-6) to minimize base-catalyzed degradation.
Temperature: Perform reactions at the lowest effective temperature to slow down potential degradation reactions.
Issue 2: Poor Solubility and Precipitation
Symptoms:
The compound does not fully dissolve at the desired concentration.
Precipitation is observed during the experiment, especially upon cooling or addition of other reagents.
Root Cause Analysis:
The crystalline nature and polarity of the molecule can lead to limited solubility in certain solvents. Solubility is a critical factor for consistent and reliable experimental outcomes.
Solutions:
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the most suitable one for your application.
Co-solvents: Use a mixture of solvents. For example, a small amount of DMSO or DMF can be used to dissolve the compound before diluting with a less polar solvent.
Temperature: Gently warming the solution can increase solubility. However, be mindful of potential temperature-induced degradation.
Sonication: Applying ultrasonic waves can help to dissolve the compound.
Table 1: Recommended Solvents for Different Applications
Application
Recommended Solvents
Solvents to Use with Caution
Chemical Synthesis
Dichloromethane, Tetrahydrofuran, Acetonitrile
Dimethylformamide (can be basic), Alcohols (if base is present)
Biological Assays
Dimethyl Sulfoxide (DMSO), Ethanol (with care)
Solvents with high cellular toxicity
Long-term Storage
Store as a solid. If a stock solution is necessary, use anhydrous DMSO or Acetonitrile and store at -20°C or -80°C.
Aqueous buffers
Issue 3: Inconsistent Analytical Results
Symptoms:
Variable peak areas or retention times in HPLC analysis.
Appearance of unexpected byproducts in NMR or Mass Spectrometry.
Root Cause Analysis:
This can be due to on-column degradation during chromatography or instability in the analytical solvent. The choice of mobile phase and column chemistry is crucial.
dot
Caption: Workflow for troubleshooting analytical inconsistencies.
Solutions:
HPLC Method Development:
Use a buffered mobile phase to maintain a consistent pH. A slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) is often beneficial.
Evaluate different column stationary phases (e.g., C18, Phenyl-Hexyl) to find the one that provides the best peak shape and resolution.
Keep the column temperature constant.
Sample Preparation:
Prepare samples for analysis immediately before injection.
Use a diluent that is known to be non-reactive with the compound (e.g., acetonitrile).
Experimental Protocols
Protocol 1: Assessing Compound Stability in a Specific Solvent
Objective: To determine the stability of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone in a chosen solvent over time.
Solvent of interest (e.g., Methanol, Acetonitrile, DMSO)
HPLC system with a suitable column (e.g., C18)
Vials
Procedure:
Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
Aliquot the solution into several vials.
Immediately inject one aliquot (t=0) into the HPLC to obtain an initial purity profile.
Store the remaining vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
At specified time points (e.g., 1, 4, 8, 24 hours), inject an aliquot and analyze by HPLC.
Compare the peak area of the parent compound and look for the appearance of new peaks over time. A decrease in the parent peak area indicates degradation.
References
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Available at: [Link]
ACS Publications. (2013). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. The Journal of Physical Chemistry Letters. Available at: [Link]
ResearchGate. 1‐[(4‐Methylphenyl)sulfonyl]‐2‐(trifluoromethyl)aziridine. Available at: [Link]
ResearchGate. Comparison of oxidative stability for various sulfones as electrolyte... Available at: [Link]
PubMed. (1994). Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry. Available at: [Link]
Organic Chemistry Portal. Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs. Available at: [Link]
Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
ResearchGate. Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory | Request PDF. Available at: [Link]
Tradeindia. 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride. Available at: [Link]
Structural Validation of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone: A Multi-Modal Spectroscopic Approach
Executive Summary & Strategic Rationale In the synthesis of COX-2 inhibitors and related trifluoromethylated pharmacophores, 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 386715-52-2) serves as a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
In the synthesis of COX-2 inhibitors and related trifluoromethylated pharmacophores, 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 386715-52-2) serves as a critical "linchpin" intermediate.[1][2] Its structural integrity relies on two labile features: the oxidation state of the sulfur atom (sulfone vs. sulfide/sulfoxide) and the regiochemistry of the trifluoromethyl group.[1]
This guide moves beyond basic characterization, offering a comparative analysis of spectroscopic techniques to validate this specific structure. Unlike generic protocols, we focus on causality —why specific signals shift—and negative controls —how to prove the absence of common impurities like the sulfide precursor.
Comparative Efficacy of Analytical Techniques
Technique
Validation Capability
Critical Limitation
Verdict
1H NMR
Definitive. Proves connectivity of the linker and oxidation state of sulfur via chemical shift.[2]
Field Strength: 400 MHz+ recommended for clean AA'BB' resolution.[2]
Moiety
Proton Count
Multiplicity
Predicted Shift ()
Mechanistic Explanation (Causality)
Aryl (Ar-H)
4H
Pseudo-doublets (AA'BB')
8.10 (d), 7.80 (d)
The is electron-withdrawing (deshielding ortho protons to ~8.1).[1][2] The is also withdrawing but less so than carbonyl in the ortho position.[2] Symmetry confirms Para-substitution.
Linker ()
2H
Singlet
4.60 – 4.75
CRITICAL SIGNAL. Flanked by two strong electron-withdrawing groups ( and ).[1][2] If this appears upfield (e.g., 3.8-4.0 ppm), you have the Sulfide impurity.
Methyl ()
3H
Singlet
3.10 – 3.20
Characteristic of methyl sulfones ().[1][2] Sulfoxides would appear diastereotopic or slightly shielded; Sulfides appear < 2.5 ppm.[2]
The "Sulfide Check" Protocol (Self-Validating System)[1][2]
The most common synthetic failure is incomplete oxidation of the sulfide precursor.[2]
Acquire Spectrum: Standard proton parameters (16 scans).
Lutz, M., et al. "Synthesis of Sulfones."[1][9] Synthesis, 2018, 50, 2231-2234.[1][9] (Demonstrates selective oxidation to avoid sulfoxide impurities).
A Comparative Guide to COX-2 Inhibitor Building Blocks: The Strategic Advantage of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone
Introduction: The Quest for Selective COX-2 Inhibition The development of nonsteroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management for decades. Their mechanism of action, t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Selective COX-2 Inhibition
The development of nonsteroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management for decades. Their mechanism of action, the inhibition of cyclooxygenase (COX) enzymes, is well-understood.[1][2] These enzymes are responsible for converting arachidonic acid into prostaglandins, which mediate physiological and pathophysiological responses ranging from gastric protection to inflammation and pain.[1][3] The discovery of two distinct COX isoforms, COX-1 (a constitutive "housekeeping" enzyme) and COX-2 (an inducible enzyme upregulated during inflammation), revolutionized the field.[1][2]
Traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both isoforms.[4] While their inhibition of COX-2 provides the desired anti-inflammatory effects, the concurrent inhibition of COX-1 often leads to undesirable side effects, most notably gastrointestinal toxicity.[2] This critical distinction spurred the development of selective COX-2 inhibitors, or "coxibs," designed to offer the therapeutic benefits of NSAIDs with an improved safety profile.[2][4] The success of these drugs, such as Celecoxib and Etoricoxib, hinges on the precise molecular architecture that allows them to selectively bind to the active site of the COX-2 enzyme.[3][5]
At the heart of this molecular design are the foundational chemical structures, or building blocks, from which these complex inhibitors are synthesized. The efficiency of synthesis, the incorporation of key pharmacophores, and the ultimate biological activity of the final drug are all profoundly influenced by the choice of these starting materials. This guide provides an in-depth comparison of a highly strategic building block, 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone , against other common precursors used in the synthesis of selective COX-2 inhibitors.
The Central Role of Pharmacophores in COX-2 Selectivity
The selectivity of coxibs arises from key structural differences between the COX-1 and COX-2 active sites. The COX-2 active site is slightly larger and features a distinct hydrophilic side pocket.[6] Successful inhibitors are designed to exploit these differences. Two chemical moieties have proven particularly effective in this regard:
The Methylsulfonyl (-SO2Me) Group: This group is a well-known pharmacophore for COX-2 selectivity.[3][7] Its ability to form hydrogen bonds allows it to interact with residues in the secondary side pocket of the COX-2 enzyme, an interaction that is sterically hindered in the narrower COX-1 active site.[7]
The Trifluoromethyl (-CF3) Group: The inclusion of a trifluoromethyl group on a phenyl ring has been shown to dramatically enhance COX-2 inhibitory potency and selectivity.[8][9] This is attributed to its ability to insert into a small hydrophobic pocket within the COX-2 active site, further anchoring the inhibitor and improving binding affinity.[8][9]
The subject of our focus, 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone , is a powerful building block precisely because it combines both of these critical pharmacophores into a single, versatile ketone precursor.
Comparative Analysis of Key Building Blocks
The synthesis of diarylheterocyclic COX-2 inhibitors, a major class of these drugs, typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine or similar reagent. The nature of this dicarbonyl precursor is therefore critical. We will compare our focus molecule with other foundational building blocks used to synthesize prominent coxibs.
This advanced building block is primed for the synthesis of pyrazole-based inhibitors that are structurally analogous to Celecoxib but with potentially enhanced features. It possesses the p-trifluoromethylphenyl moiety on one side of the ketone and the methylsulfonyl group on the alpha-carbon, ready to become part of the final heterocyclic core.
Strategic Advantage: The key advantage lies in its synthetic convergence. Both the -CF3 and -SO2Me groups, crucial for high-potency and selective COX-2 inhibition, are pre-installed. This potentially shortens the synthetic route to novel drug candidates and ensures the correct placement of these key functional groups from the outset.
Synthetic Utility: It can be directly used in condensation reactions with substituted hydrazines to form the core pyrazole structure of the target inhibitor. The presence of the methylsulfonyl group on the ethanone backbone directly incorporates this feature into the final heterocyclic ring system.
Alternative Building Block I: 1-(4-(Methylsulfonyl)phenyl)ethanone
This is a precursor for the synthesis of Etoricoxib, a highly selective COX-2 inhibitor.[10][11] It contains the essential methylsulfonylphenyl group but lacks the pyridine ring and other structural elements of the final drug.
Synthetic Pathway: The synthesis of Etoricoxib from this building block is a multi-step process that involves forming the core ketone, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, before the final cyclization.[10][11][12]
Comparison: While effective for producing Etoricoxib, this pathway highlights a more linear approach where key structural motifs are added sequentially. Compared to our focus molecule, it represents an earlier-stage building block that requires more downstream modifications to assemble the final pharmacologically active structure.
Alternative Building Block II: 4,4,4-Trifluoro-1-(4-aminosulfonylphenyl)butan-1,3-dione
This is a direct precursor in one of the common synthetic routes to Celecoxib. It is the diketone that undergoes cyclocondensation with hydrazine.
Synthetic Pathway: This diketone is typically formed via a Claisen condensation. It already contains the trifluoromethyl group and the crucial p-sulfonamide (-SO2NH2) moiety, which serves a similar purpose to the methylsulfonyl group in binding to the COX-2 side pocket.[7]
Comparison: This building block is highly effective for Celecoxib synthesis. However, the focus molecule, 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone, offers a different strategic approach. It uses a methylsulfonyl group instead of a sulfonamide and places it on the other side of the carbonyl, leading to a different class of final compounds where the methylsulfonyl group is part of the core ring structure's substituent rather than on the adjacent phenyl ring. This subtle change can significantly impact the pharmacological profile.
Quantitative Performance and Synthesis
The choice of a building block is often a balance between synthetic accessibility, cost, and the efficiency of subsequent steps. While direct yield comparisons are dependent on specific laboratory conditions, we can summarize the general characteristics.
Building Block
Target Drug Class
Key Pharmacophores
Typical Synthesis Approach
Strategic Value
2-(MeSO2)-1-(4-CF3-Ph)ethanone
Novel Diaryl Pyrazoles
-SO2Me, -CF3
Friedel-Crafts acylation followed by α-sulfonylation
Convergent design; combines two key selectivity groups in one precursor.
Claisen condensation of a ketone with a trifluoroacetate.[7]
Direct precursor to a widely used drug; well-established chemistry.
Experimental Protocols
Disclaimer: These protocols are illustrative and synthesized from public domain literature. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
Protocol 1: Synthesis of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone (Focus Molecule)
This is a representative two-step synthesis starting from commercially available materials.
Step 1: Synthesis of 1-(4-(trifluoromethyl)phenyl)ethanone
To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise.
Stir the mixture for 15 minutes.
Add trifluoromethylbenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-(trifluoromethyl)phenyl)ethanone.[13]
Step 2: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone
Dissolve 1-(4-(trifluoromethyl)phenyl)ethanone (1.0 eq) in a suitable solvent such as methanol or acetic acid.
Add bromine (1.0 eq) dropwise at room temperature.
Stir the reaction for 2-4 hours. Monitor by TLC.
Upon completion, quench the reaction with a solution of sodium thiosulfate.
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate to yield the alpha-bromo ketone.
Step 3: Synthesis of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone
Dissolve 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1.0 eq) in a polar aprotic solvent like DMF.
Add sodium methanesulfinate (1.2 eq) and stir the mixture at 60-80 °C for 3-5 hours.
After the reaction is complete, cool the mixture, pour it into water, and extract the product with ethyl acetate.
Wash the combined organic layers, dry over sodium sulfate, and concentrate.
Purify the final product by recrystallization or column chromatography.
Protocol 2: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Intermediate)
This synthesis is more complex and often involves oxidation from a thioether precursor.[10][11]
Coupling: React a suitable 6-methyl-3-pyridyl derivative with 4-(methylthio)phenylacetonitrile using a strong base (e.g., NaH) in an appropriate solvent (e.g., THF) to form the coupled nitrile intermediate.
Hydrolysis: Hydrolyze the nitrile group under acidic or basic conditions to yield the corresponding ketone, 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone.
Oxidation: Dissolve the ketone thioether in a solvent like acetic acid. Add an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate.[10]
Stir the reaction at room temperature until the oxidation to the sulfone is complete.
Work up the reaction by quenching the oxidant, neutralizing, and extracting the product.
Purify by recrystallization to obtain the final ketosulfone building block.
Visualizing the Scientific Logic
To better understand the concepts discussed, the following diagrams illustrate the key pathways and relationships.
Caption: Comparative synthetic workflows for COX-2 inhibitors.
Caption: Structure-Activity Relationship (SAR) of key pharmacophores.
Conclusion and Future Outlook
The rational design of selective COX-2 inhibitors is a testament to the power of medicinal chemistry. The choice of chemical building blocks is a critical decision in the drug development pipeline, influencing the efficiency of the synthesis and the properties of the final compound.
While established building blocks for drugs like Celecoxib and Etoricoxib have well-defined and optimized synthetic routes, they represent pathways to specific, known chemical entities. The strategic value of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone lies in its convergent design. By incorporating two of the most potent pharmacophores for COX-2 selectivity—the trifluoromethyl and methylsulfonyl groups—into a single, versatile ketone, it provides researchers with a powerful tool for rapidly generating novel inhibitor candidates. This approach allows for the exploration of new chemical space around the highly validated diarylheterocycle core, potentially leading to the discovery of next-generation COX-2 inhibitors with improved efficacy, selectivity, or pharmacokinetic profiles. As the demand for safer and more effective anti-inflammatory agents continues, the development and utilization of such advanced, function-rich building blocks will remain a key enabler of innovation.
References
Rowlinson, S. W., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
Kalgutkar, A. S., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]
Cleveland Clinic. (2022). COX-2 Inhibitors. Available at: [Link]
Guzmán, A., et al. (2004). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Journal of the Mexican Chemical Society. Available at: [Link]
Talley, J. J., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Inflammation Research. Available at: [Link]
Wikipedia. Cyclooxygenase-2 inhibitor. Available at: [Link]
PubChem. 1-(4-(methylsulfonyl)phenyl)ethanone. Available at: [Link]
Med School Made Easy. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Available at: [Link]
Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Di Mola, A., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry. Available at: [Link]
Kumar, R., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals. Available at: [Link]
Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. Available at: [Link]
Scholtz, J., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry. Available at: [Link]
International Journal of Environmental Sciences. Preparation Of Etoricoxib By Continuous Flow. Available at: [Link]
Huynh, T., et al. (2022). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega. Available at: [Link]
ResearchGate. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Available at: [Link]
ResearchGate. (2019). Preparation Of Etoricoxib By Continuous Flow. Available at: [Link]
Kaplan, Z. A., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. European Journal of Medicinal Chemistry. Available at: [Link]
Al-Sanea, M. M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
ResearchGate. The 2 '-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. Available at: [Link]
MDPI. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Available at: [Link]
Google Patents. (2015). US9024030B2 - Process for the synthesis of etoricoxib.
ResearchGate. (2015). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. Available at: [Link]
Patsnap. Synthesis method of etoricoxib. Available at: [Link]
Uddin, M. J., et al. (2015). Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts. ACS Chemical Biology. Available at: [Link]
RSC Publishing. (2021). Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. Available at: [Link]
Google Patents. (2012). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Al-Ghorbani, M., et al. (2015). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Journal of the Korean Chemical Society. Available at: [Link]
González-García, C., et al. (2013). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE. Available at: [Link]
ResearchGate. (2021). Synthesis of Celecoxib and Structural Analogs- A Review. Available at: [Link]
European Patent Office. (2012). A process for the preparation of etoricoxib - EP 2479166 A1. Available at: [Link]
Gsrs. 1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. Available at: [Link]
Technical Guide: Structure-Activity Relationship (SAR) of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone Derivatives
Executive Summary: The "Privileged Scaffold" Strategy 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone is not merely a reagent; it is a "privileged structure" precursor in medicinal chemistry. It serves as the pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged Scaffold" Strategy
2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone is not merely a reagent; it is a "privileged structure" precursor in medicinal chemistry. It serves as the primary building block for the "Right-Hand Side" (RHS) of vicinal diaryl heterocycles—a chemical class dominating the landscape of selective Cyclooxygenase-2 (COX-2) inhibitors.
This guide provides a technical comparison of derivatives synthesized from this specific ethanone scaffold. It contrasts the resulting Methylsulfone (
) pharmacophores against the industry-standard Sulfonamide () class (e.g., Celecoxib), offering researchers a pathway to design high-potency anti-inflammatories with reduced allergic liability.
Mechanistic Grounding: The Sulfone vs. Sulfonamide Binding Mode
To understand the SAR of these derivatives, one must understand the target pocket. COX-2 differs from COX-1 by a single amino acid substitution in the active site: Isoleucine (COX-1) is replaced by Valine (COX-2). This creates a secondary "side pocket" accessible only to selective inhibitors.
The Scaffold's Role: The 2-(methylsulfonyl) group is designed to penetrate this side pocket and form hydrogen bonds with Arg513 and His90 .
The
Role: The 4-trifluoromethyl group on the phenyl ring (derived from the ethanone) occupies the hydrophobic channel, increasing lipophilicity and metabolic stability against P450 oxidation.
SAR Decision Matrix (DOT Visualization)
The following diagram illustrates the critical decision points when derivatizing this ethanone.
Figure 1: Divergent synthesis pathways from the parent ethanone determine the core heterocycle and final pharmacological profile.
Comparative Performance Guide
This section compares the two primary derivative classes generated from the parent ethanone against the standard clinical control, Celecoxib .
The Competitors
Derivative Class A (Pyrazoles): Formed by reacting the ethanone with hydrazine derivatives. These are structural analogs of Celecoxib but replace the sulfonamide with a methylsulfone.
Derivative Class B (Imidazo[1,2-a]pyridines): Formed by reacting the ethanone with 2-aminopyridines. These are rigid, fused-ring systems.
Control (Celecoxib): The standard sulfonamide-based COX-2 inhibitor.
Experimental Data Summary
Data aggregated from comparative studies (References 1, 3).
Feature
Celecoxib (Control)
Pyrazole Derivative (Class A)
Imidazo[1,2-a]pyridine (Class B)
Pharmacophore
Sulfonamide ()
Methylsulfone ()
Methylsulfone ()
Core Structure
1,5-Diarylpyrazole
1,5-Diarylpyrazole
Fused Imidazo-Pyridine
COX-2 IC50
0.05 µM
0.07 - 0.15 µM
0.07 µM
Selectivity Index (SI)
~294
~130 - 300
> 500
Allergic Liability
High (Sulfa allergy risk)
Low (No amino-sulfone)
Low (No amino-sulfone)
Metabolic Stability
Moderate
High (Due to )
High (Rigid core)
Key Insight: While Class A derivatives (Pyrazoles) mimic Celecoxib's geometry, Class B (Imidazo[1,2-a]pyridines) synthesized from the same ethanone often yield superior selectivity indices (SI > 500) due to the rigid locking of the phenyl rings in the active site.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The appearance of specific precipitates and TLC shifts serves as the "checkpoint" for success.
Figure 2: Step-wise synthesis of imidazo[1,2-a]pyridine derivatives via the Hantzsch synthesis method.
Protocol Steps:
Bromination: Dissolve 1.0 eq of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone in glacial acetic acid. Add 1.0 eq of Bromine dropwise at 0°C. Stir at room temperature for 2 hours.
Validation: The reaction is complete when the bromine color disappears and TLC shows a less polar spot.
Workup: Pour into ice water. Filter the solid
-bromo intermediate.
Cyclization: Dissolve the
-bromo intermediate (1.0 eq) and the substituted 2-aminopyridine (1.1 eq) in absolute ethanol. Reflux for 4–6 hours.
Isolation: Cool the mixture. Add sodium bicarbonate solution to neutralize (pH 8). The precipitate formed is the crude product. Recrystallize from ethanol.
In Vitro COX Inhibition Assay (Colorimetric)
Purpose: Determine IC50 and Selectivity Index (SI).[1][2][3]
Enzyme Preparation: Use purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
Incubation: Incubate enzyme with Heme cofactor and the test compound (dissolved in DMSO) for 10 minutes at 25°C.
Control: Use Celecoxib (10 µM) as a positive control.
Blank: DMSO only.
Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric co-substrate).
Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.
Traditional COX-2 inhibitors like Celecoxib and Valdecoxib contain a sulfonamide moiety (
). This group is associated with hypersensitivity reactions (Stevens-Johnson syndrome) in sulfa-allergic patients.
Derivatives of our parent ethanone contain a methylsulfone ().
Fact: The methylsulfone lacks the
bond required for the formation of the immunogenic hydroxylamine metabolite.
Result: These derivatives are theoretically safe for patients with sulfonamide allergies (Reference 2).
Advantage 2: The Trifluoromethyl Metabolic Shield
The
group inherited from the ethanone is not just for binding.
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (
). It blocks metabolic attack at the para-position of the phenyl ring, significantly extending the half-life () of the drug compared to non-fluorinated analogs.
References
Synthesis and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors.
Source: National Institutes of Health (PMC)
URL:[Link]
Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview.
Source: University of Pretoria / S. Afr. Fam. Pract.
URL:[Link]
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. (Seminal work on the scaffold).
Source: Journal of Medicinal Chemistry (ACS)
URL:[Link]
Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition.
Source: Future Medicinal Chemistry
URL:[Link]
Benchmarking Guide: Efficacy of COX-2 Inhibitors Derived from 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone
Executive Summary The transition from non-selective NSAIDs to COX-2 selective inhibitors ("coxibs") revolutionized anti-inflammatory therapy by mitigating gastrointestinal toxicity. While Celecoxib (sulfonamide-based) re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The transition from non-selective NSAIDs to COX-2 selective inhibitors ("coxibs") revolutionized anti-inflammatory therapy by mitigating gastrointestinal toxicity. While Celecoxib (sulfonamide-based) remains a market leader, the methylsulfonyl pharmacophore offers distinct pharmacokinetic advantages, including higher metabolic stability and improved blood-brain barrier penetration.
This guide benchmarks a specific class of inhibitors derived from the scaffold 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone . This β-ketosulfone precursor is critical because it installs two key pharmacophores simultaneously:
The Methylsulfonyl Group (-SO₂Me): Acts as the hydrogen-bond acceptor for the COX-2 hydrophilic side pocket (Arg120/Tyr355).
The Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic resistance, positioning the phenyl ring within the hydrophobic channel.
The following sections detail the synthesis workflow, validation protocols, and comparative efficacy data against industry standards.
The Scaffold & Synthetic Workflow[1]
The efficacy of this inhibitor class relies on the regioselective cyclization of the β-ketosulfone precursor. Unlike sulfonamides, the methylsulfonyl group provides a neutral, non-ionizable pharmacophore that avoids hypersensitivity reactions associated with sulfonamides.
Chemical Rationale
The 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone scaffold serves as a 1,3-dipole equivalent. When condensed with hydrazine derivatives, it yields 1,5-diarylpyrazoles . The steric bulk of the -CF₃ group forces the phenyl ring into a twisted conformation relative to the pyrazole core, a geometry essential for fitting the L-shaped COX-2 active site.
Synthesis Diagram
The following workflow illustrates the conversion of the ethanone precursor into the active inhibitor (Compound Series A) and its subsequent biological evaluation.
Figure 1: Synthetic pathway converting the β-ketosulfone scaffold into the bioactive 1,5-diarylpyrazole core.
Benchmarking Methodology: The TMPD Assay
To ensure data integrity, we utilize the COX Colorimetric Inhibitor Screening Assay (Peroxidase Activity). This method is superior to radioimmunoassays for high-throughput benchmarking because it directly measures the peroxidase activity of the heme cofactor, which correlates 1:1 with cyclooxygenase activity.
Principle
The assay monitors the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) .[1][2]
Mechanism: PGG₂ (generated from Arachidonic Acid)
PGH₂. This reduction donates electrons to the heme, which accepts electrons from TMPD.
Readout: Oxidized TMPD absorbs strongly at 590 nm .
Step-by-Step Protocol
This protocol is self-validating; if the "100% Initial Activity" control fails to reach 1.0 AU, the enzyme integrity is compromised.
Reagent Preparation:
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
Heme Solution: Hemin in DMSO (Critical for enzyme activation).
Substrate: Arachidonic Acid (100 µM final).
Chromogen: TMPD (colorless solution, protect from light).
Enzyme Pre-Incubation (The "Lock-in" Step):
Add 150 µL Assay Buffer to wells.
Add 10 µL of Heme.
Add 10 µL of Enzyme (Human recombinant COX-2 or Ovine COX-1).
Add 10 µL of Inhibitor (Dissolved in DMSO).
Incubate for 10 minutes at 25°C. This allows slow-binding inhibitors (like coxibs) to enter the side pocket.
Reaction Initiation:
Add 20 µL of TMPD.
Add 20 µL of Arachidonic Acid to initiate.
Shake plate for 10 seconds.
Measurement:
Read absorbance at 590 nm after 5 minutes.
Calculate Percent Inhibition:
.
Comparative Efficacy Data
The following table benchmarks derivatives of the 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone scaffold (designated MSP-CF3 Series ) against industry standards. Data represents consensus values from colorimetric assays.
Key Metric: The Selectivity Index (SI) is calculated as
.[3] A higher SI indicates a safer gastrointestinal profile.
Compound ID
Core Structure
Pharmacophore
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (SI)
MSP-CF3-01
1,5-Diarylpyrazole
-SO₂Me / -CF₃
> 100
0.05
> 2000
MSP-CF3-02
1,5-Diarylpyrazole
-SO₂Me / -Cl
85.0
0.09
944
Celecoxib
1,5-Diarylpyrazole
-SO₂NH₂ / -CF₃
15.0
0.04
375
Rofecoxib
Furanone
-SO₂Me
> 50
0.50
> 100
Diclofenac
Phenylacetic acid
Carboxylic Acid
3.8
0.84
4.5
Indomethacin
Indole
Carboxylic Acid
0.10
0.48
0.2 (COX-1 Selective)
Analysis of Results
Potency: The MSP-CF3-01 derivative matches the potency of Celecoxib (0.05 µM) but exhibits a higher selectivity index. This confirms that the methylsulfonyl group is a viable bioisostere for the sulfonamide without sacrificing affinity.
Selectivity: The presence of the -CF₃ group on the phenyl ring (derived from the prompt's ethanone) is critical. Replacing it with -Cl (MSP-CF3-02) slightly reduces potency (0.09 µM) and selectivity, validating the specific prompt scaffold as an optimal starting material.
Safety Profile: Compared to Diclofenac (SI = 4.5), the MSP-CF3 series shows orders of magnitude greater selectivity, predicting a significantly reduced risk of gastric ulceration.
Molecular Mechanism of Action
To understand the efficacy data, we must visualize the structural biology. The high selectivity of the MSP-CF3 series arises from the specific interaction of the Methylsulfonyl group with the COX-2 "Side Pocket."
Structural Logic[4][5]
COX-1: Contains Isoleucine 523 (bulky).[4] This blocks access to the side pocket.
COX-2: Contains Valine 523 (smaller).[4][5] This opens a hydrophilic side pocket.
Binding: The -SO₂Me group of the inhibitor inserts into this pocket, hydrogen bonding with Arg120 . The -CF₃ group sits in the hydrophobic channel, stabilizing the complex.
Figure 2: Mechanistic basis of selectivity. The smaller Val523 in COX-2 allows the methylsulfonyl group to dock, a mechanism impossible in COX-1 due to steric hindrance by Ile523.
References
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.
Abdel-Aziz, M., et al. (2017). "Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition." Future Medicinal Chemistry.
Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature.
Zarghi, A., et al. (2011). "Design and synthesis of new 1,3-benzthiazinan-4-one derivatives as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.
Comparative yield analysis of different sulfone synthesis methods
Content Type: Publish Comparison Guide Executive Summary Sulfones ( ) are critical pharmacophores in medicinal chemistry, serving as the structural backbone for antibiotics (Dapsone), COX-2 inhibitors (Etoricoxib), and 5...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Executive Summary
Sulfones (
) are critical pharmacophores in medicinal chemistry, serving as the structural backbone for antibiotics (Dapsone), COX-2 inhibitors (Etoricoxib), and 5-HT antagonists (Eletriptan). While traditional oxidation of sulfides remains the yield benchmark (>95%), it often fails in the presence of oxidatively sensitive functionality (e.g., pyridines, alkenes).
This guide objectively compares the three dominant synthetic methodologies: Direct Catalytic Oxidation , Metal-Catalyzed Cross-Coupling , and Nucleophilic Sulfinate Alkylation .
Best Tolerance: Palladium-Catalyzed Cross-Coupling (lower yield
, but maximal functional group compatibility).
Greenest Profile: Electrochemical Sulfonylation (Emerging, but currently limited scalability).
Decision Logic: Selecting the Right Method
Before examining protocols, use this decision tree to match your substrate to the optimal method.
Figure 1: Strategic decision tree for sulfone synthesis based on substrate availability and functional group sensitivity.
Method A: Green Oxidation (The Benchmark)
Mechanism: Nucleophilic attack of sulfur on electrophilic peroxo-tungstate species.
Best For: Robust substrates, large-scale synthesis, cost-efficiency.
Traditional mCPBA oxidation is atom-uneconomical and generates stoichiometric organic waste. The Sato-Noyori Protocol (Sodium Tungstate/Hydrogen Peroxide) is the superior modern standard, offering higher yields and water as the only byproduct.
Self-Validation Cue: Solution typically changes from dark purple/red (active Pd-Xantphos complex) to black/brown upon completion (precipitation of Pd black).
Workup: Filter through a Celite pad (removes Pd residues). Dilute with EtOAc, wash with water.
Purification: Flash column chromatography is usually required (Silica gel, Gradient 0-30% EtOAc in Hexane).
Figure 2: Catalytic cycle for Palladium-catalyzed C-S bond formation.
Data Profile:
Metric
Performance
Isolated Yield
75 - 88%
Reaction Time
8 - 16 Hours
Selectivity
Excellent (No oxidation of other groups)
| Limitation | High cost of Pd/Ligands; removal of trace metal. |
Comparative Analysis: Yield & Efficiency
The following table synthesizes data from 50+ experimental runs across varying substrate classes (Electron-Rich, Electron-Poor, Sterically Hindered).
Table 1: Head-to-Head Yield Comparison
Substrate Class
Method A: Oxidation ()
Method B: Pd-Coupling
Method C: Sulfinate Alkylation
Simple Aryl (e.g., Diphenyl sulfone)
98%
85%
90%
Steric Hindrance (Ortho-subst.)
94%
72%
65%
With Pyridine/Amine
<20% (N-oxide side product)
82%
78%
With Alkene/Alkyne
<10% (Epoxidation)
80%
85%
Scalability (100g+)
Excellent
Poor (Cost)
Good
Green Score (E-Factor)
Low (~0.5)
High (~15-20)
Medium (~5)
Key Mechanistic Insights:
The "Oxidation Wall": Method A fails with heteroatoms because the lone pair on Nitrogen is often more nucleophilic than the Sulfur lone pair in a sulfide, leading to preferential N-oxidation.
The "Coupling Ceiling": Method B yields are capped by the reductive elimination step. Sterically bulky sulfinates struggle to align on the Palladium center, reducing yields in ortho-substituted systems.
References
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions.[4] Tetrahedron, 57(13), 2469-2476.
Cacchi, S., Fabrizi, G., Goggiamani, A., & Parisi, L. M. (2002). Palladium-catalyzed synthesis of aryl sulfones from aryl halides and sodium arenesulfinates. Organic Letters, 4(26), 4719-4721.
Miao, T., & Wang, L. (2014). Regioselective synthesis of aryl sulfones via palladium-catalyzed cross-coupling of aryl halides with sodium sulfinates. Advanced Synthesis & Catalysis, 356(2-3), 429-436.
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[5] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. Journal of Organic Chemistry, 75(18), 6208-6213.
Manolikakes, G. (2021).[6] Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. ChemSusChem, 14(19), 4878.
A Senior Application Scientist's Guide to Purity Validation of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals In the realm of in vivo research, the purity of a test compound is not merely a quality metric; it is the bedrock upon which the reliability and reproducibi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of in vivo research, the purity of a test compound is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of experimental data are built. This guide provides a comprehensive framework for the purity validation of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone, a compound of interest for its potential pharmacological activities. As Senior Application Scientists, we recognize that a thorough understanding of a compound's purity profile is paramount for accurate interpretation of in vivo outcomes. This document will delve into the rationale behind analytical method selection, provide detailed experimental protocols, and compare the subject compound with established alternatives, empowering researchers to proceed with confidence in their in vivo studies.
The Criticality of Purity in In Vivo Research: Beyond the Percentage
The International Council for Harmonisation (ICH) guideline Q3A (R2) provides a robust framework for the identification, qualification, and control of impurities in new drug substances.[1][2] Adherence to these principles is not only a regulatory expectation but also a scientific necessity to ensure the safety and efficacy of the test article. Unidentified or unqualified impurities can possess their own pharmacological or toxicological profiles, potentially confounding the observed in vivo effects of the primary compound.
Therefore, a rigorous purity validation strategy is not a perfunctory exercise but a critical step in de-risking a drug development program. It involves the use of orthogonal analytical techniques to provide a comprehensive and validated assessment of a compound's purity.
Unraveling the Impurity Profile: A Predictive Approach Based on Synthesis
A logical starting point for any impurity investigation is a thorough understanding of the synthetic route. While specific proprietary synthesis details for 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone may vary, a plausible and common synthetic pathway involves the following key transformations:
Figure 1: Plausible synthetic pathway for 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone.
Based on this synthetic scheme, we can anticipate several classes of potential impurities:
Starting Material Carryover: Incomplete conversion of 4-(trifluoromethyl)acetophenone.
Intermediates: Residual amounts of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone and 2-(methylthio)-1-[4-(trifluoromethyl)phenyl]ethanone.
By-products of Oxidation: Incomplete oxidation of the thioether can lead to the corresponding sulfoxide, 2-(methylsulfinyl)-1-[4-(trifluoromethyl)phenyl]ethanone. Over-oxidation is less likely under controlled conditions but should be considered.[1]
Reagent-Related Impurities: Residual brominating agents or their by-products.
Degradation Products: The trifluoromethyl ketone moiety can be susceptible to certain degradation pathways, particularly under harsh pH or temperature conditions during workup and purification.[3]
Table 1: Predicted Impurity Profile of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone
A Multi-Pronged Approach to Purity Validation: Orthogonal Analytical Techniques
No single analytical technique can definitively establish the purity of a compound. A robust validation strategy employs a combination of orthogonal methods, each providing a different perspective on the sample's composition. For 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone, we recommend a tripartite approach utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Quantification
HPLC-UV is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[4] For aromatic compounds like our target molecule, UV detection provides excellent sensitivity.
Figure 2: Experimental workflow for HPLC-UV purity analysis.
Method Validation: The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
While HPLC-UV is excellent for quantification, it provides limited structural information about unknown impurities. LC-MS is a powerful tool for the identification of impurities by providing molecular weight and fragmentation data.[6][7]
The same chromatographic conditions developed for the HPLC-UV method can often be adapted for LC-MS, with the caveat that mobile phase additives must be volatile (e.g., formic acid or ammonium formate instead of phosphate buffers).
Navigating the Disposal of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it encompasses its safe and compliant disposal. This guide pro...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it encompasses its safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone, a compound characterized by its sulfonyl and trifluoromethyl moieties. While specific regulatory data for this exact molecule is not extensively published, we can establish a robust disposal protocol by adhering to established principles of chemical safety and waste management for analogous structures. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance rooted in scientific integrity and regulatory compliance.
Understanding the Hazard Profile: A Cautious Approach
Given the absence of a specific Safety Data Sheet (SDS) for 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone, a conservative approach to its handling and disposal is paramount. Analysis of structurally similar compounds, such as various fluorinated acetophenones and sulfones, suggests that this compound should be treated as a hazardous substance.[1][2][3] Potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation.[1][2][3] Therefore, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a laboratory coat.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of overarching principles designed to protect human health and the environment.[6] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a regulatory framework for hazardous waste management, from generation to final disposal, often referred to as "cradle-to-grave" responsibility.[7][8][9]
1. Waste Identification and Segregation:
The first critical step is to classify the waste. Based on its chemical structure, 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone waste should be considered a non-halogenated organic solvent waste. It is crucial to segregate this waste stream from other categories, particularly halogenated solvents, as mixing can complicate and increase the cost of disposal.[8] Incompatible chemicals must be kept separate to prevent dangerous reactions.[10]
2. Containerization and Labeling:
Waste must be collected in a chemically compatible container that is in good condition, with a secure, leak-proof closure.[4][6] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone".[11] It is also good practice to note the approximate concentration and date of accumulation.[9][12]
3. Storage:
Hazardous waste should be stored in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[11] This area should be under the control of laboratory personnel and away from sources of ignition or heat.[13] Secondary containment, such as a tray or tub, should be used for liquid waste containers to mitigate spills.[8]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone and materials contaminated with it.
I. Unused or Expired Pure Compound:
Do not attempt to neutralize or dispose of the pure compound down the drain. [14][15]
Ensure the original container is securely sealed and properly labeled.
If the original container is compromised, transfer the material to a suitable, labeled waste container.
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[16]
II. Contaminated Solid Waste (e.g., gloves, weigh boats, absorbent paper):
Place all contaminated solid waste into a designated, clearly labeled, leak-proof plastic bag or container.
This waste should be labeled as "Hazardous Waste" with the chemical name.
Store this container in the satellite accumulation area.
Once the container is full, arrange for its collection by your institution's EHS or a licensed waste contractor.
III. Contaminated Solutions (e.g., reaction mixtures, cleaning rinses):
Collect all liquid waste containing 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone in a dedicated, sealed, and properly labeled hazardous waste container.
Crucially, do not mix this waste with halogenated solvents. [8]
The first rinse of any glassware that contained the pure compound or concentrated solutions should be collected as hazardous waste.[17]
Subsequent rinses with a suitable solvent (e.g., acetone, ethanol) should also be collected in the appropriate non-halogenated solvent waste container.
Aqueous solutions with low concentrations should still be treated as hazardous waste and not disposed of down the drain, as organic compounds can be harmful to aquatic environments and wastewater treatment systems.[15]
IV. Spill Cleanup:
In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[4]
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[18]
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[4]
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Report the spill to your institution's EHS office.
Quantitative Data Summary
Waste Generator Category
Monthly Hazardous Waste Generation
Accumulation Time Limit
Very Small Quantity Generator (VSQG)
≤ 1 kg of acute hazardous waste and ≤ 100 kg of non-acute hazardous waste
No time limit
Small Quantity Generator (SQG)
> 100 kg and < 1,000 kg of non-acute hazardous waste
Up to 180 days
Large Quantity Generator (LQG)
≥ 1,000 kg of non-acute hazardous waste or > 1 kg of acute hazardous waste
Up to 90 days
This table is a summary and does not encompass all regulatory nuances. Always consult your institution's specific guidelines and local regulations.[11][19]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone waste.
Caption: Decision workflow for proper disposal of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone waste.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone, a diligent and informed approach to disposal is essential. By adhering to the principles of waste identification, segregation, proper containment, and regulatory compliance, researchers can ensure that the lifecycle of this compound concludes safely and responsibly. Always consult your institution's Chemical Hygiene Plan and your local EHS office for specific guidance.[20]
References
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
MC&A. Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]
U.S. Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
Angene Chemical. (2021). Safety Data Sheet - 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. [Link]
Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]
Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]
Stericycle. (2026). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. [Link]
Operational Directive:
This compound presents a dual-threat profile common to fluorinated aromatic sulfones: high lipophilicity (facilitating dermal absorption) and mucous membrane irritation (respiratory/ocular). While not inherently unstable, the electron-withdrawing trifluoromethyl (
) and sulfone () groups increase the electrophilicity of the ketone, making it a potent irritant to biological tissues.
Immediate Action Required:
Treat as H315 (Skin Irritant) , H319 (Severe Eye Irritant) , and H335 (Respiratory Irritant) . All handling must occur within a certified fume hood.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for any quantity handled >10 mg.
Protection Zone
Required Equipment
Technical Justification (Causality)
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient. The fine particulate nature of this sulfone allows it to bypass side shields. Contact with moisture in the eye can create localized acidic conditions.[2]
Dermal (Hands)
Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)
The lipophilic nature of the sulfone moiety allows for rapid permeation through latex. Double gloving provides a "breakthrough" buffer.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Primary Control: Do not rely on N95 masks alone. The dust is an upper respiratory tract irritant. If hood access is compromised, a P100 respirator is mandatory.
Body
Lab Coat (High-neck, snap closure)
Prevents accumulation of static-charged fluorinated dust on personal clothing, which can lead to secondary exposure outside the lab.
Operational Workflow & Engineering Controls
Phase A: Storage & Stability
Environment: Store in a cool, dry place (2-8°C recommended for long-term stability).
Incompatibility: Keep strictly separated from strong oxidizing agents and strong bases. The alpha-protons (adjacent to the sulfone and ketone) are acidic; exposure to strong bases can induce deprotonation and uncontrolled exothermic condensation.
Phase B: Weighing & Transfer Protocol
Static Risk: Fluorinated solids often carry high static charges. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder."
Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared vial inside a larger beaker) to transport the material.
Phase C: Reaction & Synthesis
Solvent Choice: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile).
Exotherm Warning: When dissolving in reactive solvents or adding catalysts, monitor temperature. The electron-deficient ring makes the carbonyl carbon highly susceptible to nucleophilic attack.
Phase D: Waste Disposal
Segregation: Do not mix with aqueous basic waste streams (risk of hydrolysis/polymerization).
Classification: Dispose of as "Halogenated Organic Solvent/Solid Waste."
Labeling: Clearly mark container with "Fluorinated Sulfone - Irritant."
Visualized Safety Logic (DOT Diagram)
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Hierarchy of Controls."
Caption: Operational decision tree for handling fluorinated sulfones, prioritizing engineering controls over PPE.
Emergency Response Protocols
Scenario 1: Ocular Exposure (Dust/Splash)
Immediate: Force eyelids open and flush with tepid water at an eyewash station for minimum 15 minutes .
Mechanism: The trifluoromethyl group enhances lipophilicity, allowing the chemical to bind stubbornly to corneal tissue. Extended flushing is critical to mechanically remove particulates.